molecular formula C20H28O3 B027418 5,6-Epoxyretinoic acid CAS No. 13100-69-1

5,6-Epoxyretinoic acid

Numéro de catalogue: B027418
Numéro CAS: 13100-69-1
Poids moléculaire: 316.4 g/mol
Clé InChI: KEEHJLBAOLGBJZ-ILKMQKNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5,6-epoxyretinoic acid is a retinoid obtained by epoxidation across the 5,6-double bond of retinoic acid. It has a role as an antineoplastic agent, a human xenobiotic metabolite, a rat metabolite and an EC 4.1.1.17 (ornithine decarboxylase) inhibitor. It is a retinoid and an epoxide. It is functionally related to an all-trans-retinoic acid. It is a conjugate acid of a 5,6-epoxyretinoate.

Propriétés

Numéro CAS

13100-69-1

Formule moléculaire

C20H28O3

Poids moléculaire

316.4 g/mol

Nom IUPAC

(2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1

Clé InChI

KEEHJLBAOLGBJZ-ILKMQKNNSA-N

SMILES isomérique

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C

SMILES canonique

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C

Apparence

Assay:≥96%A solid

Description physique

Solid

Synonymes

5,6-epoxyretinoic acid
5,6-epoxyretinoic acid, (13-cis)-isomer
5,6-epoxyretinoic acid, sodium salt

Origine du produit

United States

Foundational & Exploratory

The Biological Significance of 5,6-Epoxyretinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a physiologically relevant metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A. While its biological activity is generally considered to be less potent than its parent compound, this compound exhibits distinct biological effects, including the ability to act as an agonist for retinoic acid receptors (RARs), induce differentiation of certain cell lines, and inhibit tumor promotion. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this endogenous retinoid.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] The biological effects of retinoids are primarily mediated by the nuclear receptors, retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] All-trans-retinoic acid (atRA) is the most biologically active endogenous retinoid. Its metabolism leads to the formation of various derivatives, including this compound.[3][4]

This metabolite is formed in vivo and has been detected in various tissues, including the small intestine, kidney, liver, testes, and serum.[4] Although initially considered a less active metabolite, emerging evidence suggests that this compound possesses unique biological activities that warrant further investigation for its potential physiological and pharmacological roles.

Quantitative Data

The biological activity of this compound has been quantified in several in vitro systems. The following tables summarize the available data on its potency in activating RAR isoforms and inducing cellular differentiation.

Table 1: EC₅₀ Values for Retinoic Acid Receptor (RAR) Activation

CompoundRARαRARβRARγ
This compound77 nM35 nM4 nM

Table 2: EC₅₀ Value for Induction of NB4 Cell Differentiation

CompoundEC₅₀ (NBT Reduction Assay)
This compound99.5 ± 1.5 nM

Signaling Pathways

This compound exerts its biological effects primarily through the canonical retinoic acid signaling pathway. This involves its interaction with nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).

RAR/RXR Heterodimer Activation

Upon entering the nucleus, this compound binds to the ligand-binding domain of RARs. This binding induces a conformational change in the RAR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

RAR_RXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5,6-ERA_cyto This compound 5,6-ERA_nuc This compound 5,6-ERA_cyto->5,6-ERA_nuc Nuclear Import RAR RAR RXR RXR RAR_RXR RAR/RXR Heterodimer CoR Corepressors CoA Coactivators RARE RARE TargetGene Target Gene (e.g., RARβ, HOXA5) mRNA mRNA Protein Protein CellularResponse Cellular Response (Differentiation, Growth Inhibition)

RAR/RXR Signaling Pathway for this compound.

Downstream Target Genes

The activation of RAR/RXR heterodimers by retinoids leads to the regulation of a host of target genes. While specific targets of this compound are not fully elucidated, it is expected to regulate genes known to be responsive to all-trans-retinoic acid. These include:

  • Retinoic Acid Receptor Beta (RARβ): The RARB gene itself contains a RARE in its promoter, creating a positive feedback loop where retinoic acid upregulates its own receptor.[5]

  • Homeobox (HOX) genes: These genes are crucial for embryonic development and cellular differentiation. For example, HOXA5 is a direct target of RARβ and is involved in retinoid-induced apoptosis and growth inhibition.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound

This protocol describes the synthesis of racemic this compound from all-trans-retinoic acid.

Materials:

  • all-trans-retinoic acid

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve all-trans-retinoic acid in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Synthesis_Workflow Start Start: Dissolve atRA in Dichloromethane Cool Cool to 0°C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA Monitor_TLC Monitor by TLC Add_mCPBA->Monitor_TLC Wash_NaHCO3 Wash with sat. NaHCO₃ Monitor_TLC->Wash_NaHCO3 Wash_NaCl Wash with sat. NaCl Wash_NaHCO3->Wash_NaCl Dry Dry over Na₂SO₄ Wash_NaCl->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: this compound Purify->End

Synthesis Workflow for this compound.

TPA-Induced Ornithine Decarboxylase (ODC) Activity Assay in Mouse Skin

This assay measures the inhibitory effect of this compound on the induction of ODC activity by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in mouse skin.

Materials:

  • Female CD-1 or SENCAR mice

  • TPA (12-O-tetradecanoylphorbol-13-acetate) in acetone

  • This compound in acetone

  • Acetone (vehicle control)

  • L-[1-¹⁴C]ornithine

  • Epidermal extraction buffer (e.g., Tris-HCl buffer with DTT and EDTA)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

Procedure:

  • Shave the dorsal skin of the mice 2 days prior to the experiment.

  • Apply the test compound (this compound or vehicle) topically to the shaved area.

  • After a specified time (e.g., 30 minutes), apply TPA to the same area to induce ODC activity.

  • At the peak of ODC induction (typically 4-6 hours after TPA treatment), sacrifice the mice and excise the treated skin.

  • Separate the epidermis from the dermis by a heat-shock or scraping method.

  • Homogenize the epidermis in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 30,000 x g) at 4°C.

  • Use the supernatant for the ODC activity assay.

  • Incubate a portion of the supernatant with L-[1-¹⁴C]ornithine in a sealed vial.

  • Stop the reaction by injecting TCA.

  • Capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in a basic solution) placed in a center well within the vial.

  • Measure the radioactivity of the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Normalize the ODC activity to the protein concentration of the epidermal extract.

ODC_Assay_Workflow Start Start: Topical Application of Test Compound TPA_Application TPA Application Start->TPA_Application Sacrifice_and_Skin_Excision Sacrifice and Skin Excision TPA_Application->Sacrifice_and_Skin_Excision Epidermis_Separation Epidermis Separation Sacrifice_and_Skin_Excision->Epidermis_Separation Homogenization Homogenization in Extraction Buffer Epidermis_Separation->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Enzyme_Assay Incubate with L-[1-¹⁴C]ornithine Supernatant_Collection->Enzyme_Assay Stop_Reaction Stop Reaction with TCA Enzyme_Assay->Stop_Reaction CO2_Trapping Trap ¹⁴CO₂ Stop_Reaction->CO2_Trapping Scintillation_Counting Scintillation Counting CO2_Trapping->Scintillation_Counting End End: Determine ODC Activity Scintillation_Counting->End

Workflow for TPA-Induced ODC Activity Assay.

Nitroblue Tetrazolium (NBT) Reduction Assay for NB4 Cell Differentiation

This assay quantifies the differentiation of NB4 promyelocytic leukemia cells into a more mature myeloid phenotype, a process that can be induced by retinoids.

Materials:

  • NB4 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • This compound

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed NB4 cells in a 96-well plate at a suitable density.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72-96 hours).

  • Add NBT solution and PMA (to stimulate superoxide (B77818) production) to each well.

  • Incubate the plate for a short period (e.g., 1-2 hours) at 37°C.

  • Observe the formation of blue formazan (B1609692) precipitates within the differentiated cells under a microscope.

  • To quantify the NBT reduction, lyse the cells and dissolve the formazan precipitates in DMSO.

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of NBT-positive cells is determined by the ratio of the absorbance of treated cells to that of a positive control.

NBT_Assay_Workflow Start Start: Seed NB4 Cells Treatment Treat with this compound Start->Treatment Add_NBT_PMA Add NBT and PMA Treatment->Add_NBT_PMA Incubate Incubate at 37°C Add_NBT_PMA->Incubate Observe Observe Formazan Formation Incubate->Observe Lyse_and_Dissolve Lyse Cells and Dissolve Formazan in DMSO Observe->Lyse_and_Dissolve Measure_Absorbance Measure Absorbance at 570 nm Lyse_and_Dissolve->Measure_Absorbance End End: Quantify Cell Differentiation Measure_Absorbance->End

Workflow for NBT Reduction Assay.

Conclusion

This compound, a metabolite of all-trans-retinoic acid, demonstrates distinct biological activities, primarily through its interaction with the RAR/RXR signaling pathway. While generally less potent than atRA, its ability to activate specific RAR isoforms and induce cellular differentiation highlights its potential role in physiological and pathological processes. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the nuanced roles of retinoid metabolism and signaling in health and disease. Further research is warranted to fully elucidate the specific downstream gene targets of this compound and to explore its therapeutic potential in areas such as oncology and dermatology.

References

Synthesis and characterization of 5,6-Epoxyretinoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Epoxyretinoic Acid

Introduction

This compound is a significant metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A.[1] It is formed endogenously in tissues such as the kidney, intestine, liver, and spleen through an epoxidation reaction.[2][3] This conversion is mediated by enzymes like cytochrome P450 or through cooxidation by prostaglandin (B15479496) H synthase.[4] As a biologically active retinoid, this compound can activate retinoic acid receptors (RARs), demonstrating its role in the complex signaling pathways governed by vitamin A.[1] Understanding its synthesis and characterization is crucial for researchers in drug development, metabolism studies, and cancer research to explore its physiological functions and therapeutic potential.

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, complete with detailed experimental protocols, data summaries, and workflow visualizations.

Synthesis of this compound

The primary route for the chemical synthesis of this compound involves the direct epoxidation of a retinoic acid precursor. A common method is the conversion of methyl retinoate to methyl 5,6-monoepoxyretinoate using an oxidizing agent, followed by alkaline hydrolysis to yield the final acidic product.[5]

Experimental Protocol: Two-Step Synthesis

Step 1: Epoxidation of Methyl Retinoate

  • Dissolution: Dissolve methyl retinoate in an appropriate organic solvent such as chloroform (B151607) or dichloromethane.

  • Epoxidation Reaction: Cool the solution in an ice bath. Add a solution of monoperphthalic acid in diethyl ether dropwise with constant stirring.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any remaining peracid by washing the solution with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution, and finally with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude methyl 5,6-epoxyretinoate can be purified using column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis to this compound

  • Dissolution: Dissolve the purified methyl 5,6-epoxyretinoate in a mixture of ethanol (B145695) and water.

  • Hydrolysis: Add a solution of potassium hydroxide (B78521) or sodium hydroxide and stir the mixture at room temperature.[5] Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or high-performance liquid chromatography (HPLC).

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis Start Methyl Retinoate Reaction1 React with Monoperphthalic Acid Start->Reaction1 Quench Quench & Wash Reaction1->Quench Purify1 Column Chromatography Quench->Purify1 Intermediate Methyl 5,6-Epoxyretinoate Purify1->Intermediate Reaction2 Alkaline Hydrolysis (e.g., KOH) Intermediate->Reaction2 Acidify Acidification (HCl) Reaction2->Acidify Isolate Filter & Dry Acidify->Isolate FinalProduct This compound Isolate->FinalProduct Characterization_Workflow Analytical Characterization Workflow cluster_chromatography Purity & Separation cluster_spectrometry Structural Identification Sample Synthesized This compound HPLC HPLC Analysis (Reversed-Phase C18) Sample->HPLC Purity Purity Assessment (>95%) HPLC->Purity LCMS LC-MS/MS Analysis Purity->LCMS If Pure NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR If Pure MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure Final Characterized Compound MW->Final Structure->Final Signaling_Pathway Metabolism and Signaling of this compound cluster_metabolism Metabolic Formation cluster_signaling Nuclear Signaling Retinol (B82714) Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation (RDH, RALDH) EpoxyRA This compound atRA->EpoxyRA Epoxidation (CYP450) RAR RAR EpoxyRA->RAR EpoxyRA->RAR Complex EpoxyRA-RAR/RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE on DNA Complex->RARE Transcription Gene Transcription (Modulation) RARE->Transcription

References

5,6-Epoxyretinoic Acid: A Technical Guide to its Discovery, Analysis, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid, a significant metabolite of retinoic acid, has garnered interest in the field of retinoid research. First identified in the late 1970s, this endogenous compound has been the subject of studies aimed at elucidating its physiological role and mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It includes detailed protocols for its isolation and analysis, a summary of quantitative data, and a visualization of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound as a bona fide in vivo metabolite of retinoic acid was a significant advancement in understanding retinoid metabolism. Key research by McCormick, Napoli, and DeLuca in the late 1970s and early 1980s established its existence and physiological relevance.

Initial studies involved the administration of [3H]-labeled retinoic acid to vitamin A-deficient rats. Subsequent analysis of various tissues, including the small intestine, kidney, liver, testes, and serum, revealed the presence of a new, biologically active metabolite.[1][2][3] This metabolite was isolated from the intestinal mucosa of these rats and positively identified as this compound.[4][5] The identification was confirmed through a combination of ultraviolet (UV) absorption spectroscopy and mass spectrometry of its methylated derivative.[4][5] Co-chromatography with a synthetic standard of methyl 5,6-epoxyretinoate on both reverse-phase and straight-phase high-pressure liquid chromatography (HPLC) further solidified its structural identity.[4][5]

Crucially, these early studies also demonstrated that this compound is not an artifact of the isolation procedure.[4][5] It was noted that another previously identified compound, 5,8-oxyretinoic acid, was likely generated from the more labile this compound under the acidic conditions used in earlier extraction protocols.[4][5] Further research established that this compound is an endogenous metabolite of retinol (B82714) under normal physiological conditions in rats.[4]

Quantitative Data

Quantitative analysis has been performed to determine the concentration of this compound in various tissues, as well as its biological activity in terms of receptor binding. The following tables summarize the key quantitative findings from the literature.

ParameterValueSpeciesTissue/SystemReference
Concentration0.25 µMRatKidney[4]
Concentration1.3 µM (all-trans-Retinoic Acid)RatKidney[4]
Concentration4.6 µM (Retinol)RatKidney[4]
Concentration8.7 µM (Retinyl palmitate)RatKidney[4]

Table 1: Endogenous Concentrations of Retinoids in Rat Kidney. This table presents the measured concentrations of this compound alongside other major retinoids in the rat kidney, highlighting its status as a significant, albeit less abundant, metabolite.

Receptor IsoformEC50 (nM)
RARα77
RARβ35
RARγ4

Table 2: Agonist Activity of all-trans-5,6-Epoxyretinoic Acid at Retinoic Acid Receptors (RARs). This table summarizes the half-maximal effective concentrations (EC50) for the activation of the three RAR isoforms by all-trans-5,6-epoxyretinoic acid, demonstrating its potency as a RAR agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound, based on the foundational research in the field.

In Vivo Labeling and Tissue Collection
  • Animal Model: Vitamin A-deficient male rats are typically used to enhance the detection of retinoic acid metabolites.

  • Radiolabeling: A physiological dose of [11,12-³H]retinoic acid (specific activity of 1-3 Ci/mmol) is administered intravenously or intrajugularly.

  • Tissue Harvesting: At specified time points (e.g., 3 hours post-administration), animals are euthanized, and tissues of interest (small intestine, liver, kidney, testes, blood) are rapidly excised and placed on ice.[1][3]

Extraction of Retinoids from Tissues
  • Homogenization: Tissues are homogenized in a suitable solvent system, such as a mixture of chloroform (B151607) and methanol, to extract lipids and retinoids.

  • Phase Separation: The homogenate is subjected to phase separation by the addition of water or a salt solution. The organic (chloroform) layer containing the retinoids is collected.

  • Evaporation: The solvent is evaporated under a stream of nitrogen to concentrate the retinoid extract. All procedures should be carried out under subdued light to prevent isomerization and degradation of retinoids.

Purification by DEAE-Sephadex Chromatography
  • Purpose: To separate acidic retinoids (like retinoic acid and its metabolites) from neutral retinoids (like retinol and retinyl esters).

  • Column Preparation: DEAE-Sephadex is packed into a column and equilibrated with an appropriate solvent.

  • Sample Application and Elution: The retinoid extract is dissolved in a minimal volume of the equilibration solvent and applied to the column. Neutral retinoids are washed from the column with the initial solvent. Acidic retinoids are then eluted with a solvent containing a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) in methanol).[4]

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To separate and quantify individual retinoid metabolites.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is typically employed. The exact gradient program is optimized to achieve separation of the various retinoic acid isomers and metabolites.

  • Detection: A UV detector set at a wavelength of 340-354 nm is used for detection and quantification.[6][7]

  • Fractions Collection: Fractions corresponding to radioactive peaks are collected for further analysis.

Mass Spectrometry (MS)
  • Purpose: To confirm the identity of the isolated metabolite.

  • Derivatization: The carboxylic acid group of this compound is often methylated using diazomethane (B1218177) to improve its volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization in liquid chromatography-mass spectrometry (LC-MS).

  • LC-MS/MS Analysis:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Precursor Ion: For the methylated derivative, the protonated molecule [M+H]⁺ would be at m/z 331.2. For the underivatized acid in negative mode, the deprotonated molecule [M-H]⁻ would be at m/z 315.2.[1]

    • Fragmentation: Collision-induced dissociation (CID) would lead to characteristic fragment ions, although specific fragmentation patterns for this compound are not extensively detailed in the initial discovery papers. The fragmentation of the methyl ester would likely involve losses of water, methanol, and cleavage of the polyene chain.

  • Electron Ionization (EI) Mass Spectrometry (of the methyl ester): The mass spectrum of methyl 5,6-epoxyretinoate shows a molecular ion (M⁺) at m/z 330.[5]

Synthesis of this compound
  • Starting Material: All-trans-retinoic acid is used as the starting material.

  • Epoxidation: The 5,6-double bond is epoxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at a controlled temperature.

  • Purification: The resulting this compound is purified by chromatography, such as silica (B1680970) gel column chromatography or preparative HPLC.[2]

Signaling Pathway and Experimental Workflows

The biological effects of this compound are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs). The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for its analysis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_ERA_ext This compound 5_6_ERA_cyt This compound 5_6_ERA_ext->5_6_ERA_cyt Diffusion CRABP CRABP 5_6_ERA_cyt->CRABP Binds 5_6_ERA_nuc This compound CRABP->5_6_ERA_nuc Transport RAR RAR 5_6_ERA_nuc->RAR Binds RAR_RXR RAR/RXR Heterodimer RXR RXR RARE RARE RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Produces

Caption: Signaling pathway of this compound.

Experimental_Workflow Start In Vivo Radiolabeling ([3H]Retinoic Acid) Tissue_Harvest Tissue Harvesting (e.g., Kidney, Intestine) Start->Tissue_Harvest Extraction Solvent Extraction (Chloroform/Methanol) Tissue_Harvest->Extraction Purification DEAE-Sephadex Chromatography Extraction->Purification HPLC Reversed-Phase HPLC (C18 Column) Purification->HPLC Quantification Radioactivity Counting & UV Absorbance (354 nm) HPLC->Quantification Identification LC-MS/MS Analysis (Derivatization may be required) HPLC->Identification End Metabolite Identified & Quantified Quantification->End Identification->End

Caption: Experimental workflow for isolation and analysis.

Conclusion

This compound is a physiologically relevant metabolite of vitamin A with potent activity as a RAR agonist. Its discovery and characterization have provided valuable insights into the complex metabolic pathways of retinoids. The experimental protocols detailed in this guide, from in vivo labeling to advanced analytical techniques, offer a roadmap for researchers seeking to investigate this and other retinoid metabolites. The continued study of this compound and its signaling pathways holds promise for a deeper understanding of retinoid biology and may inform the development of novel therapeutic agents.

References

The Role of 5,6-Epoxyretinoic Acid in Vitamin A Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a significant metabolite of all-trans-retinoic acid (atRA), the principal active derivative of vitamin A. While historically considered a less active catabolite, emerging evidence indicates its ability to interact with and activate retinoic acid receptors (RARs), suggesting a more nuanced role in retinoid signaling. This technical guide provides an in-depth overview of the formation, metabolism, and biological activity of this compound. It details experimental protocols for its analysis and explores its signaling pathways and potential implications for drug development, particularly in the context of retinoid-based therapies.

Introduction to this compound

This compound is a naturally occurring metabolite of vitamin A.[1] It is formed through the epoxidation of the 5,6-double bond of all-trans-retinoic acid.[1] This metabolic conversion is a key step in the catabolism of atRA, influencing the intracellular concentration and activity of this potent signaling molecule. Understanding the dynamics of this compound formation and its biological effects is crucial for a comprehensive understanding of vitamin A metabolism and the pharmacology of retinoid drugs.

Formation and Metabolism

The formation of this compound from atRA is an enzymatic process primarily mediated by cytochrome P450 (P450) enzymes.[2] This conversion is an oxidative reaction that requires molecular oxygen, magnesium ions, ATP, and NADPH.[1]

Key Characteristics of this compound Formation:

  • Enzyme System: The enzyme system responsible for the 5,6-epoxidation of retinoic acid is found in the mitochondrial and microsomal fractions of cells.[1]

  • Tissue Distribution: The highest concentrations of this enzyme system are found in the kidney, followed by the intestine, liver, and spleen.[1]

  • Substrate Specificity: The enzyme system can utilize both all-trans-retinoic acid and 13-cis-retinoic acid as substrates.[1]

Once formed, this compound is subject to further metabolism. It is a relatively transient metabolite, and its rapid clearance from tissues like the intestinal mucosa has been observed.[3]

Quantitative Data on Formation and Tissue Distribution
ParameterValueSpecies/TissueReference
Michaelis Constant (Km) for 5,6-Epoxidation
all-trans-retinoic acid3.7 x 10⁻⁶ MRat Kidney[1]
13-cis-retinoic acid3.2 x 10⁻⁶ MRat Kidney[1]
Endogenous Retinoid Concentrations
This compound0.25 µMRat Kidney[4]
all-trans-retinoic acid1.3 µMRat Kidney[4]
retinol (B82714)4.6 µMRat Kidney[4]
retinyl palmitate8.7 µMRat Kidney[4]
Tissue Distribution (3h post-[³H]retinoic acid administration) Detected in: Small intestine, kidney, liver, testes, serumVitamin A-deficient rats[5]

Mechanism of Action and Biological Activity

Contrary to early assumptions of it being an inactive metabolite, this compound has been shown to possess biological activity, primarily through its interaction with retinoic acid receptors (RARs).[6] RARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) on DNA to regulate gene transcription.[7]

This compound can bind to and activate all three RAR isoforms (α, β, and γ) with varying affinities but with an efficacy comparable to that of atRA in transactivation assays.[6] However, its in vivo activity in promoting growth in vitamin A-deficient rats is significantly lower than that of atRA, estimated to be around 0.5% as active.[8]

Signaling Pathway of this compound

5_6_Epoxyretinoic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_ERA This compound RAR RAR 5_6_ERA->RAR Binds to RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR Heterodimerizes with RXR RXR RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Figure 1. Signaling pathway of this compound via RAR activation.

Quantitative Data on Biological Activity
ParameterRARαRARβRARγReference
EC₅₀ for RAR Transactivation (nM) 77354[6]
Relative Biological Activity (Growth Promotion) 0.5% of all-trans-retinoic acid--[8]

Experimental Protocols

Extraction of this compound from Biological Tissues

This protocol is adapted from methods described for the extraction of retinoids from tissues.[4]

Materials:

  • Tissue sample

  • Homogenizer

  • Chloroform:methanol (2:1, v/v)

  • Acidified methanol:water (95:5, v/v, pH 3.2)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize the tissue sample in 20 volumes of chloroform:methanol (2:1).

  • Mix gently for 15 minutes.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with 5 volumes of chloroform:methanol (2:1) and centrifuge again.

  • Extract the pellet a final time with acidified methanol:water.

  • Combine all supernatants and evaporate to dryness under a stream of nitrogen.

  • The dried extract can be reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.

Quantification by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative or Positive ESI/APCI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor/Product Ions: To be determined by direct infusion of a this compound standard. The precursor ion would likely be [M-H]⁻ at m/z 315.2 in negative mode or [M+H]⁺ at m/z 317.2 in positive mode.

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_MS_MS_Workflow Sample Biological Sample (Tissue, Plasma) Extraction Extraction of Retinoids Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

References

5,6-Epoxyretinoic Acid: A Technical Overview of its Natural Occurrence, Physiological Levels, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA), the principal active form of vitamin A. While not as extensively studied as its parent compound, this compound plays a significant role in the complex web of retinoid signaling. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and physiological concentrations of this compound, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways. All quantitative data are summarized for clarity, and experimental workflows and signaling cascades are presented in diagrammatic form.

Natural Occurrence and Physiological Levels

This compound is an endogenous metabolite of retinol (B82714) and retinoic acid.[1] Its formation is catalyzed by an enzyme system that is dependent on molecular oxygen, magnesium ions, ATP, and NADPH.[2] This enzymatic activity is most concentrated in the kidney, followed by the intestine, liver, and spleen.[2]

Early in vivo studies in vitamin A-deficient rats demonstrated the presence of this compound in the small intestine, kidney, liver, testes, and serum following the administration of a physiological dose of radiolabeled retinoic acid.[3][4] The concentration of the 5,6-epoxide in the intestinal mucosa peaked 3 hours after administration and was undetectable after 7 hours, indicating rapid metabolism or excretion.[3][4] Interestingly, in retinoic acid-replete rats, this compound was not detected in the mucosa, liver, or serum after a physiological dose of retinoic acid, suggesting that its formation may be regulated by vitamin A status.[3][4]

While comprehensive quantitative data, particularly in humans, remains limited, a key study in rats on a normal diet provided a specific concentration in the kidney.

Table 1: Physiological Levels of this compound and Related Retinoids in Rat Kidney
RetinoidConcentration (µM)
This compound 0.25 [1]
all-trans-Retinoic acid1.3[1]
Retinol4.6[1]
Retinyl palmitate8.7[1]

This data highlights that acidic retinoids, including this compound, are significant vitamin A metabolites in the kidney.[1]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. While a validated method specifically for this compound is not extensively documented, established protocols for other retinoic acid isomers provide a strong framework.

Sample Preparation

The primary challenge in analyzing retinoids is their low endogenous concentrations and susceptibility to degradation. Therefore, efficient extraction and sample cleanup are critical. Two common methods for extracting retinoids from biological matrices like plasma, serum, or tissue homogenates are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

1. Protein Precipitation (PPT)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated or 13C-labeled analog of retinoic acid).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

  • To 200 µL of serum or tissue homogenate, add an appropriate internal standard.

  • Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.

  • Centrifuge for 10 minutes at approximately 13,000 rpm.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reversed-phase chromatography is typically used for the separation of retinoic acid isomers.

  • Column: A C18 or a more polar-modified C18 column (e.g., RP-Amide) is recommended for good peak shape and resolution. A common column dimension is 2.1 x 100 mm with a particle size of 2.7 µm.[5]

  • Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of an acidic modifier like formic acid (e.g., 0.1%), is used to achieve optimal separation.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[5]

  • Injection Volume: 10 µL is a standard injection volume.[5]

Tandem Mass Spectrometry (MS/MS)

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are both suitable ionization techniques for retinoic acid isomers.[6] Analysis is performed in multiple reaction monitoring (MRM) mode for the best sensitivity and selectivity.

  • Ionization Mode: Both positive and negative ion modes can be used. The choice depends on the specific instrument and optimization.

  • MRM Transitions: Specific MRM transitions for this compound are not widely published but can be determined by infusing a standard into the mass spectrometer. Based on its molecular weight of 316.4 g/mol , the precursor ions would be approximately m/z 317.2 [M+H]⁺ in positive mode and m/z 315.2 [M-H]⁻ in negative mode. Product ions would result from characteristic fragmentation patterns, such as the loss of water or cleavage of the polyene chain.[6]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Serum, Tissue) Extraction Extraction (PPT or LLE) BiologicalSample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quantification Quantification MSMS->Quantification

Experimental workflow for LC-MS/MS analysis.

Signaling Pathways

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[7] this compound has been shown to be an agonist for all three RAR isoforms (α, β, and γ).[8][9]

The signaling cascade is initiated when this compound, or another RAR agonist, enters the nucleus and binds to an RAR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RARs form heterodimers with RXRs, and this RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The recruitment of the coactivator complex to the RARE-bound heterodimer ultimately leads to the modulation of gene transcription, resulting in changes in cellular processes such as differentiation and proliferation.[7][10]

EC50 Values for RAR Activation

The potency of this compound in activating the different RAR isoforms has been quantified, as shown in the table below.

Table 2: EC50 Values of this compound for Retinoic Acid Receptor (RAR) Isoforms
RAR IsoformEC50 (nM)
RARα77[8][9]
RARβ35[8][9]
RARγ4[8][9]

These values indicate that this compound is a potent activator of all three RAR isoforms, with the highest potency for RARγ.[8][9]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA This compound RAR RAR RA->RAR Binds CoRepressor Corepressors RAR->CoRepressor Dissociates CoActivator Coactivators RAR->CoActivator Recruits RARE RARE (Target Gene Promoter) RAR->RARE Heterodimerizes and Binds RXR RXR RXR->RARE Heterodimerizes and Binds CoActivator->RARE Activates Transcription Modulation of Gene Transcription RARE->Transcription CellularResponse Cellular Response (e.g., Differentiation, Proliferation) Transcription->CellularResponse

RAR-mediated signaling pathway of this compound.

The formation of this compound is a key step in the metabolism of retinoic acid. This process is primarily mediated by cytochrome P450 enzymes.

metabolism_pathway atRA all-trans-Retinoic Acid CYP Cytochrome P450 Enzymes atRA->CYP EpoxyRA This compound CYP->EpoxyRA Epoxidation

Metabolic formation of this compound.

Conclusion

This compound is an endogenously produced metabolite of retinoic acid with demonstrated biological activity as a potent agonist of retinoic acid receptors. While its physiological concentrations and full spectrum of biological functions are still under investigation, particularly in humans, the available data underscore its importance in the intricate network of retinoid signaling. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the quantitative aspects and physiological relevance of this intriguing retinoid metabolite. Future studies focusing on quantifying its levels in various human tissues and elucidating its specific downstream signaling targets will be crucial for a complete understanding of its role in health and disease, and for exploring its potential in drug development.

References

An In-depth Technical Guide to all-trans-5,6-Epoxyretinoic Acid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA), the principal active form of vitamin A. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an agonist of retinoic acid receptors (RARs). Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, along with a summary of its known effects on gene expression and cellular processes. This guide is intended to serve as a valuable resource for researchers in the fields of endocrinology, cancer biology, and drug development.

Chemical Structure and Physicochemical Properties

All-trans-5,6-Epoxyretinoic acid is a retinoid characterized by an epoxide group across the 5 and 6 positions of the β-ionone ring of the all-trans-retinoic acid structure.[1] This modification occurs in vivo through metabolic processes.[2]

Chemical Structure:

(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid[3]

Table 1: Physicochemical Properties of all-trans-5,6-Epoxyretinoic Acid

PropertyValueReference(s)
CAS Number 13100-69-1[4][5]
Molecular Formula C₂₀H₂₈O₃[4][5]
Molecular Weight 316.43 g/mol [4][5]
Appearance Pale Yellow Solid
Melting Point 160-162 °C
Solubility Soluble in Acetone, Chloroform, Methanol.
Storage Temperature -20°C[6]

Biological Activity and Signaling Pathway

All-trans-5,6-Epoxyretinoic acid functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). It binds to these nuclear receptors and modulates the transcription of target genes. The binding of all-trans-5,6-epoxyretinoic acid to the RAR/RXR heterodimer initiates a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling pathway is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis.[6]

Table 2: RAR Agonist Activity of all-trans-5,6-Epoxyretinoic Acid

Receptor IsoformEC₅₀ (nM)
RARα 77
RARβ 35
RARγ 4

EC₅₀ values represent the concentration required to elicit a half-maximal response.

The biological effects of all-trans-5,6-epoxyretinoic acid also include the inhibition of cancer cell proliferation. For instance, it has been shown to induce growth arrest in MCF-7 breast cancer cells and NB4 promyelocytic leukemia cells.[6]

Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway involves the binding of a retinoid ligand to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.

Retinoic_Acid_Signaling cluster_cell Target Cell at_5_6_ERA all-trans-5,6- Epoxyretinoic Acid RAR RAR at_5_6_ERA->RAR Binds RAR_RXR_Heterodimer RAR/RXR Heterodimer RAR->RAR_RXR_Heterodimer RXR RXR RXR->RAR_RXR_Heterodimer RARE RARE (Retinoic Acid Response Element) RAR_RXR_Heterodimer->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Cell Differentiation, Growth Arrest) Gene_Expression->Biological_Response

Caption: Retinoic Acid Signaling Pathway.

Experimental Protocols

Synthesis of all-trans-5,6-Epoxyretinoic Acid

This protocol outlines the synthesis of all-trans-5,6-epoxyretinoic acid from all-trans-retinoic acid via epoxidation.

Synthesis_Workflow Start Start: all-trans-Retinoic Acid Dissolve Dissolve in Dichloromethane (B109758) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_mCPBA Add m-CPBA solution dropwise Cool->Add_mCPBA Stir Stir at 0°C for 2 hours Add_mCPBA->Stir Warm Warm to room temperature and stir for 4 hours Stir->Warm Quench Quench with sodium bisulfite solution Warm->Quench Extract Extract with dichloromethane Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous sodium sulfate Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by HPLC Concentrate->Purify End End: all-trans-5,6-Epoxyretinoic Acid Purify->End

Caption: Synthesis Workflow.

Methodology:

  • Dissolution: Dissolve all-trans-retinoic acid in dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Epoxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution with constant stirring.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product is purified using reverse-phase HPLC.

Table 3: HPLC Purification Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 350 nm
RAR Competitive Binding Assay

This assay determines the binding affinity of all-trans-5,6-epoxyretinoic acid to RARs by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow Start Start Prepare_Reactions Prepare reaction mixtures: - RAR protein - [³H]atRA (radioligand) - Varying concentrations of  all-trans-5,6-Epoxyretinoic acid Start->Prepare_Reactions Incubate Incubate at 4°C for 4 hours Prepare_Reactions->Incubate Separate Separate bound and free radioligand (e.g., using a filter binding assay) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand using a scintillation counter Separate->Measure_Radioactivity Analyze Analyze data to determine IC₅₀ Measure_Radioactivity->Analyze End End Analyze->End

Caption: RAR Binding Assay Workflow.

Methodology:

  • Reaction Setup: In a microtiter plate, combine the RAR protein (e.g., recombinant human RARα, β, or γ ligand-binding domain), a constant concentration of [³H]all-trans-retinoic acid, and varying concentrations of unlabeled all-trans-5,6-epoxyretinoic acid in a suitable binding buffer.

  • Incubation: Incubate the plate at 4°C for 4 hours to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by vacuum filtration through a glass fiber filter that retains the protein-ligand complex.

  • Quantification: Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor (all-trans-5,6-epoxyretinoic acid) and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of all-trans-5,6-epoxyretinoic acid on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of all-trans-5,6-epoxyretinoic acid and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Gene Expression Regulation

As an RAR agonist, all-trans-5,6-epoxyretinoic acid is expected to regulate the expression of genes containing RAREs in their promoter regions. While specific gene expression profiles induced by this particular metabolite are not as extensively documented as those for atRA, it is known to have effects on gene expression in human serum.[6] Generally, retinoids are known to regulate a wide array of genes involved in cellular processes. For example, all-trans retinoic acid has been shown to regulate genes involved in bile acid homeostasis, such as Cyp7a1, Cyp8b1, and Akr1d1.[7] It also influences the expression of genes related to adipogenesis, including PPARγ and C/EBPβ. Further research is needed to delineate the specific target genes and gene expression networks uniquely modulated by all-trans-5,6-epoxyretinoic acid.

Conclusion

All-trans-5,6-epoxyretinoic acid is a significant metabolite of all-trans-retinoic acid with potent biological activity as an RAR agonist. Its ability to modulate gene expression and inhibit cell proliferation makes it a molecule of interest for further investigation in cancer research and developmental biology. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential and biological functions of this endogenous retinoid.

References

Mechanism of Action of 5,6-Epoxyretinoic Acid in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid (5,6-ERA) is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A.[1][2] While often considered a catabolite, emerging evidence indicates that 5,6-ERA possesses its own distinct biological activities, playing a significant role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of 5,6-ERA, focusing on its interaction with nuclear receptors, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Interaction with Retinoic Acid Receptors (RARs)

The primary mechanism of action of 5,6-ERA is mediated through its direct interaction with the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily of ligand-inducible transcription factors. 5,6-ERA acts as an agonist for all three RAR isotypes (α, β, and γ), binding to the ligand-binding domain and inducing a conformational change that initiates the downstream transcriptional regulation of target genes.[2]

Upon ligand binding, the RAR forms a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data: Receptor Activation

The potency of 5,6-ERA in activating RARs has been quantified through transactivation assays, with the half-maximal effective concentrations (EC50) summarized in the table below. Notably, 5,6-ERA demonstrates a high affinity for all RAR isotypes, with a particularly strong activity towards RARγ.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
all-trans-5,6-Epoxyretinoic Acid77354

Data sourced from Idres et al. (2002).[2]

Cellular Pathways Modulated by this compound

The activation of RARs by 5,6-ERA initiates a cascade of events that influence various cellular pathways, primarily leading to the regulation of cell growth, differentiation, and apoptosis.

Signaling Pathway for 5,6-ERA-Mediated Gene Transcription

5_6_ERA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_ERA_ext This compound 5_6_ERA_cyt This compound 5_6_ERA_ext->5_6_ERA_cyt Cellular Uptake RAR RAR 5_6_ERA_cyt->RAR Binding & Activation RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR Heterodimerization RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation mRNA mRNA Gene_Transcription->mRNA Production Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) mRNA->Cellular_Response Translation

Figure 1: Signaling pathway of 5,6-ERA-mediated gene transcription.
Regulation of Cell Proliferation

5,6-ERA has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and NB4 (promyelocytic leukemia).[2] This anti-proliferative effect is often concentration-dependent. The induction of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis and cell proliferation, is inhibited by 5,6-ERA.

Induction of Cellular Differentiation

In addition to inhibiting proliferation, 5,6-ERA can induce cellular differentiation. For instance, in NB4 leukemia cells, it promotes granulocytic differentiation. This process is characterized by morphological changes and the expression of differentiation-specific cell surface markers.

Promotion of Apoptosis

5,6-ERA can also trigger programmed cell death, or apoptosis, in cancer cells.[1] The precise downstream mediators of 5,6-ERA-induced apoptosis are still under investigation but are thought to involve the regulation of pro- and anti-apoptotic genes.

Experimental Protocols

Competitive Radioligand Binding Assay for RARs

This assay determines the binding affinity (Ki) of 5,6-ERA for RAR isotypes.

Materials:

  • Nuclear extracts or purified recombinant RARα, RARβ, and RARγ proteins.

  • [3H]-all-trans-retinoic acid as the radioligand.

  • This compound (unlabeled competitor).

  • Assay Buffer (e.g., Tris-HCl with protease inhibitors).

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, combine the assay buffer, a fixed concentration of [3H]-ATRA, and varying concentrations of unlabeled 5,6-ERA.

  • Initiate the binding reaction by adding the RAR preparation to each well.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the 5,6-ERA concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare reaction mix: Buffer, [3H]-ATRA, 5,6-ERA B Add RAR protein A->B C Incubate to equilibrium B->C D Vacuum filtration C->D E Wash filters D->E F Scintillation counting E->F G Data analysis (IC50, Ki) F->G

Figure 2: Workflow for a competitive radioligand binding assay.
Cell Proliferation (MTT) Assay

This assay measures the effect of 5,6-ERA on the viability and proliferation of cell lines such as MCF-7.

Materials:

  • MCF-7 cells.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5,6-ERA and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 5,6-ERA A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Read absorbance F->G H Calculate cell viability & IC50 G->H

Figure 3: Workflow for a cell proliferation (MTT) assay.
Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the inhibitory effect of 5,6-ERA on ODC activity.

Materials:

Procedure:

  • Pre-incubate cell lysates with various concentrations of 5,6-ERA or a vehicle control.

  • Initiate the enzymatic reaction by adding L-[1-14C]ornithine.

  • Incubate the reaction mixture in sealed vials containing a filter paper soaked in hyamine hydroxide to trap the released 14CO2.

  • Stop the reaction with an acid (e.g., trichloroacetic acid).

  • Transfer the filter paper to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity to quantify the amount of 14CO2 produced.

  • Calculate the ODC activity and the percentage of inhibition by 5,6-ERA.

Conclusion

This compound is a potent, naturally occurring retinoid that exerts its biological effects primarily through the activation of retinoic acid receptors. Its ability to inhibit cell proliferation, induce differentiation, and promote apoptosis in cancer cells highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5,6-ERA's mechanism of action and its potential applications in drug development. Further research is warranted to fully elucidate the specific downstream target genes and signaling pathways regulated by this intriguing metabolite.

References

A Technical Guide to 5,6-Epoxyretinoic Acid: An Endogenous Agonist of Retinoic Acid Receptors (RARs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a naturally occurring, biologically active metabolite of all-trans-retinoic acid (ATRA), which itself is a derivative of vitamin A.[1][2][3][4][5] This compound has been identified as a direct agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ), playing a role in the complex network of retinoid signaling.[2][3] By binding to and activating these nuclear receptors, this compound can modulate the transcription of target genes, thereby influencing critical cellular processes such as differentiation and growth arrest.[6] This guide provides a comprehensive technical overview of this compound's interaction with RARs, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: RAR Signaling Pathway

Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[6] They function as heterodimers with retinoid X receptors (RXRs).[6][7] This RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6]

In the absence of a ligand, the RAR/RXR heterodimer actively represses transcription by recruiting co-repressor proteins, which promote a condensed chromatin structure.[6] The binding of an agonist, such as this compound, induces a conformational change in the RAR ligand-binding domain. This change leads to the dissociation of co-repressors and the recruitment of co-activator complexes (e.g., histone acetyltransferases).[6] The co-activator complex then facilitates chromatin remodeling and initiates the transcription of downstream target genes, which are involved in a wide array of physiological processes, including embryogenesis, cell differentiation, and growth arrest.[6][8]

Caption: RAR signaling pathway activated by this compound.

Data Presentation: Agonist Activity

This compound has been demonstrated to be a potent agonist for all three RAR isotypes. Its efficacy is measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The compound shows a preference for RARγ, followed by RARβ and RARα.

LigandReceptor TargetEC₅₀ (nM)Reference
This compoundRARα77[2][3][9]
RARβ35[2][3][9]
RARγ4[2][3][9]

Competition binding experiments have confirmed that this compound binds to RARs with variable affinity, though specific dissociation constant (Kd) values are not extensively documented in the cited literature.[9] In vivo studies in vitamin A-deficient rats have shown that this compound possesses biological activity, albeit at a lower level than all-trans-retinoic acid.[10]

Experimental Protocols

RAR Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound for a specific RAR isotype by measuring its ability to compete with a radiolabeled retinoic acid ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for RARα, RARβ, or RARγ.

Materials:

  • Nuclear extracts from cells overexpressing a specific human RAR isotype (e.g., from transfected COS-7 cells).[11]

  • Radiolabeled [³H]all-trans-retinoic acid ([³H]ATRA) of high specific activity.

  • Unlabeled this compound (test compound).

  • Unlabeled all-trans-retinoic acid (for non-specific binding determination).

  • Binding Buffer (e.g., Tris-HCl buffer containing protease inhibitors, DTT, and glycerol).

  • Scintillation cocktail and scintillation counter.

  • Filter apparatus (e.g., glass fiber filters).

Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine the nuclear extract containing the specific RAR isotype with the binding buffer.

  • Competition: Add increasing concentrations of unlabeled this compound to the tubes. For control tubes, add buffer only (for total binding) or a high concentration of unlabeled ATRA (for non-specific binding).

  • Radioligand Addition: Add a fixed, subsaturating concentration of [³H]ATRA (typically at or below its Kd) to all tubes to initiate the binding reaction.[12]

  • Incubation: Incubate the reactions at 4°C for a sufficient period (e.g., 8-16 hours) to reach binding equilibrium.[12]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]ATRA.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [³H]ATRA binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]ATRA binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RAR Transactivation Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to measure the functional ability of this compound to activate gene transcription mediated by a specific RAR isotype.

Objective: To determine the EC₅₀ of this compound for activating RAR-mediated transcription.

Materials:

  • Mammalian cell line (e.g., COS-7, HeLa, or HEK293T).[9][11][13]

  • Expression vector for the desired human RAR isotype (e.g., pCMX-hRARα).

  • Reporter vector containing a luciferase gene downstream of a promoter with multiple RAREs (e.g., RARE-tk-Luc).[9]

  • A control vector for normalization (e.g., expressing β-galactosidase or Renilla luciferase).[14]

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent and luminometer.

Methodology:

  • Cell Seeding: Plate cells in multi-well plates (e.g., 24- or 96-well) and grow to an appropriate confluency (e.g., 70-80%).

  • Co-transfection: Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.

  • Incubation: Allow cells to recover and express the transfected plasmids for approximately 24 hours.

  • Ligand Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the cells with the compound for an additional 16-24 hours to allow for receptor activation and luciferase expression.[13][15]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the luciferase activity in a portion of the cell lysate by adding luciferase substrate and measuring the luminescence with a luminometer.

    • Measure the activity of the normalization reporter (e.g., β-galactosidase or Renilla luciferase) in another portion of the lysate.

  • Data Analysis:

    • Normalize the raw luciferase readings to the control reporter readings for each well to correct for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Transactivation_Assay_Workflow cluster_measurement 7. Measure Reporter Activity start Start seed 1. Seed Cells in Multi-Well Plate start->seed transfect 2. Co-transfect Plasmids: - RAR Expression Vector - RARE-Luciferase Reporter - Normalization Vector seed->transfect incubate1 3. Incubate for 24h (Protein Expression) transfect->incubate1 treat 4. Treat Cells with This compound (Dose-Response) incubate1->treat incubate2 5. Incubate for 16-24h (Gene Induction) treat->incubate2 lyse 6. Lyse Cells incubate2->lyse luc Measure Luciferase (Luminometer) lyse->luc norm Measure Normalization Reporter Signal lyse->norm analyze 8. Normalize Data & Calculate EC50 luc->analyze norm->analyze end End analyze->end

Caption: Workflow for a RAR transactivation reporter assay.

References

In Vivo Formation and Metabolism of 5,6-Epoxyretinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active, endogenous metabolite of vitamin A.[1][2][3] It is formed in vivo from both retinol (B82714) and retinoic acid and has been identified in various tissues, indicating its role in the complex web of retinoid signaling.[1][4][5][6] This technical guide provides a comprehensive overview of the in vivo formation, metabolism, and analytical methodologies for this compound, tailored for professionals in research and drug development. Understanding the metabolic pathways and biological activity of this epoxide is crucial for elucidating the full spectrum of vitamin A's physiological functions and for the development of novel therapeutics targeting retinoid pathways.

In Vivo Formation of this compound

The formation of this compound is a physiological process occurring in several key tissues. It has been detected in the small intestine, kidney, liver, testes, and serum of rats following the administration of a physiological dose of retinoic acid.[4][5][6] The enzymatic conversion of all-trans-retinoic acid to this compound is primarily carried out by a cytochrome P450-dependent monooxygenase system.[7]

This enzyme system exhibits specific requirements for its catalytic activity, including molecular oxygen, magnesium ions, ATP, and NADPH.[8] It is localized in the mitochondrial and microsomal fractions of cells, with the highest concentrations found in the kidney, followed by the intestine, liver, and spleen.[8] While the specific cytochrome P450 isozymes responsible for this epoxidation are not definitively identified, the CYP26 family of enzymes is known to be heavily involved in the overall metabolism of retinoic acid and may contribute to the formation of its 5,6-epoxy derivative.[9]

Metabolism and Excretion

Following its formation, this compound is rapidly metabolized or excreted.[4][6] Studies in rats have shown that after reaching a maximum concentration in the intestinal mucosa approximately 3 hours after administration of retinoic acid, it is undetectable by the 7-hour mark.[4][6] This rapid turnover suggests a tightly regulated and transient role in cellular signaling. The metabolic fate of this compound is not fully elucidated, but it is known to be converted to more polar metabolites, which are then likely excreted.

Quantitative Data

The following tables summarize the available quantitative data regarding the tissue concentration, enzyme kinetics, and biological activity of this compound.

Table 1: Endogenous Concentration of Retinoids in Rat Kidney

RetinoidConcentration (µM)
Retinyl palmitate8.7
Retinol4.6
all-trans-Retinoic acid1.3
This compound 0.25

Data from McCormick & Napoli, 1982.[2]

Table 2: Michaelis-Menten Constants (Km) for this compound Formation

SubstrateMichaelis Constant (Km) in M
13-cis-Retinoic acid3.2 x 10-6
all-trans-Retinoic acid3.7 x 10-6

Data from Sietsema & DeLuca, 1981, describing the enzyme system in rat kidney.[8]

Table 3: Biological Activity of this compound

CompoundBiological Activity (relative to all-trans-Retinoic acid)
This compound 0.5%

Activity in supporting the growth of vitamin A-deficient rats.[8]

Experimental Protocols

In Vivo Administration and Sample Collection

To study the in vivo formation and metabolism of this compound, radiolabeled precursors such as [3H]retinoic acid or [3H]retinol are typically administered to animal models (e.g., vitamin A-deficient rats).

  • Animal Model: Weanling male rats maintained on a vitamin A-deficient diet are commonly used.[4]

  • Dosing: A single physiological dose of radiolabeled retinoic acid is administered, often via intrajugular injection.[4]

  • Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., small intestine, kidney, liver, testes, serum) are collected and immediately frozen in liquid nitrogen to prevent degradation of retinoids.[10]

Extraction of Retinoids from Tissues

A robust extraction procedure is critical to isolate retinoids from complex biological matrices while minimizing isomerization and oxidation.

  • Homogenization: Tissues are homogenized in a suitable buffer, such as phosphate-buffered saline (PBS).[11]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To the tissue homogenate or plasma, an organic solvent like acetonitrile (B52724) or ethanol (B145695) is added to precipitate proteins.[12]

    • An internal standard should be added to account for extraction efficiency.

    • A two-step liquid-liquid extraction is then performed using a non-polar solvent like hexane.

  • Evaporation: The organic phase containing the retinoids is collected and evaporated to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution: The dried residue is reconstituted in the mobile phase for subsequent chromatographic analysis.[12]

Chromatographic Separation and Quantification by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of retinoids.

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation of retinoids.[10]

    • Mobile Phase: A gradient of organic solvents such as acetonitrile, methanol, and methylene (B1212753) chloride is commonly employed.[10]

  • Detection and Quantification:

    • HPLC-UV: Retinoids can be detected by their UV absorbance, typically around 325-354 nm.[10][13] Quantification is achieved by comparing the peak area of the analyte to a standard curve.

    • LC-MS/MS: For higher sensitivity and specificity, tandem mass spectrometry is used. Analysis is performed in multiple reaction monitoring (MRM) mode.

      • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[12]

      • MRM Transitions: While specific transitions for this compound are not widely published, they can be determined by infusing a standard. The precursor ion would be [M-H]⁻ at m/z 315.2 in negative mode or [M+H]⁺ at m/z 317.2 in positive mode.[12]

Chemical Synthesis of this compound Standard

A chemical standard is essential for the identification and quantification of the metabolite in biological samples. Racemic this compound can be synthesized from all-trans-retinoic acid.

  • Epoxidation: all-trans-Retinoic acid is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane (B109758) to yield the racemic epoxide.

Signaling Pathways and Biological Activity

This compound functions as an agonist for retinoic acid receptors (RARs), which are ligand-activated transcription factors.[14] Upon binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[14] This interaction recruits coactivator proteins, leading to the transcription of genes that regulate a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[15] While its biological activity in promoting growth in vitamin A-deficient rats is significantly lower than that of all-trans-retinoic acid, its specific roles in modulating gene expression and cellular function are still under investigation.[8]

Visualizations

Biosynthesis_of_5_6_Epoxyretinoic_Acid Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinoic_Acid all-trans-Retinoic Acid Retinaldehyde->Retinoic_Acid Epoxy_RA This compound Retinoic_Acid->Epoxy_RA CYP450 (e.g., CYP26) + O2, Mg2+, ATP, NADPH Metabolites Polar Metabolites Epoxy_RA->Metabolites Further Metabolism

Caption: Biosynthesis pathway of this compound from Retinol.

Experimental_Workflow_for_in_vivo_Metabolism cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Vitamin A-Deficient Rat Model Dosing Administer [3H]-Retinoic Acid Animal_Model->Dosing Tissue_Collection Collect Tissues at Time Points Dosing->Tissue_Collection Extraction Retinoid Extraction (LLE) Tissue_Collection->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification vs. Standard Curve Analysis->Quantification

Caption: Experimental workflow for studying in vivo retinoid metabolism.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epoxy_RA_cyto This compound Epoxy_RA_nuc This compound Epoxy_RA_cyto->Epoxy_RA_nuc Nuclear Translocation RAR RAR Epoxy_RA_nuc->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Coactivators Coactivators RARE->Coactivators Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Activation

Caption: this compound activates RAR-mediated gene transcription.

References

A Comparative Analysis of the Biological Activities of 5,6-Epoxyretinoic Acid and Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of physiological processes, including cell growth, differentiation, and apoptosis. All-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A, exerts its effects primarily through nuclear retinoic acid receptors (RARs). A significant metabolite of atRA is 5,6-Epoxyretinoic acid (5,6-ERA), the biological significance of which is an area of ongoing investigation. This technical guide provides a comprehensive comparison of the biological activities of 5,6-ERA and atRA, presenting quantitative data, detailed experimental methodologies, and an exploration of their shared signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.

Introduction

Retinoic acid (RA) is a pivotal signaling molecule that orchestrates a wide array of cellular processes fundamental to embryonic development and adult tissue homeostasis. Its pleiotropic effects are mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors. The metabolism of RA leads to the formation of various derivatives, including this compound (5,6-ERA). While initially considered a less active metabolite, emerging evidence suggests that 5,6-ERA may possess distinct biological activities. A thorough understanding of the comparative bioactivities of RA and its metabolites is crucial for elucidating the full spectrum of retinoid signaling and for the development of novel therapeutic agents targeting this pathway.

Comparative Biological Activity: Quantitative Data

The biological potency of 5,6-ERA relative to atRA has been investigated in various in vivo and in vitro models. The available quantitative data are summarized below.

Table 1: In Vivo Growth Promotion Activity

CompoundRelative Activity (%)Animal ModelAdministration RouteReference
This compound0.5Vitamin A-deficient ratsIntraperitoneal[1]
All-trans-retinoic acid100Vitamin A-deficient ratsIntraperitoneal[1]

Table 2: In Vitro Receptor Activation (EC50 values)

CompoundRARα (nM)RARβ (nM)RARγ (nM)Cell LineAssayReference
This compound77354Not SpecifiedAgonist AssayVendor Data
All-trans-retinoic acid~0.2-0.7 (Kd)~0.2-0.7 (Kd)~0.2-0.7 (Kd)COS-1Binding Assay[2]

Table 3: In Vitro Cell Adhesion

CompoundConcentration for Enhanced AdhesionCell LineObservationReference
This compound10⁻⁶ to 10⁻⁵ M3T12 fibroblastsActivity comparable to parent retinoids[3]
Retinoic acid10⁻⁶ to 10⁻⁵ M3T12 fibroblastsActivity comparable to 5,6-epoxyretinoids[3]

Signaling Pathways

Both atRA and 5,6-ERA are believed to exert their biological effects primarily through the canonical retinoic acid signaling pathway, which involves their binding to and activation of retinoic acid receptors (RARs).

Canonical Retinoic Acid Signaling Pathway

All-trans-retinoic acid, upon entering the cell, binds to cellular retinoic acid-binding proteins (CRABPs). This binding facilitates its transport to the nucleus. In the nucleus, atRA binds to the ligand-binding domain of an RAR, which is typically heterodimerized with a retinoid X receptor (RXR). This ligand binding induces a conformational change in the RAR-RXR heterodimer, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Retinoic Acid Signaling Pathway cluster_nucleus atRA atRA CRABP CRABP atRA->CRABP Binds nucleus Nucleus CRABP->nucleus RAR RAR RXR RXR RAR->RXR CoRepressor Co-Repressor RAR->CoRepressor Bound (inactive) CoActivator Co-Activator RAR->CoActivator Recruits (active) RARE RARE RAR->RARE Binds RXR->CoRepressor Bound (inactive) RXR->RARE Binds Gene Target Gene RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (Differentiation, Proliferation, Apoptosis) Protein->BiologicalResponse atRA_n atRA atRA_n->RAR Binds 5_6_ERA_Signaling_Workflow ERA This compound (5,6-ERA) CellEntry Cellular Uptake ERA->CellEntry NuclearTransport Transport to Nucleus CellEntry->NuclearTransport RAR_Binding Binding to RAR-RXR Heterodimer NuclearTransport->RAR_Binding ConformationalChange Conformational Change RAR_Binding->ConformationalChange CoFactorExchange Co-repressor Dissociation & Co-activator Recruitment ConformationalChange->CoFactorExchange RARE_Binding Binding to RARE CoFactorExchange->RARE_Binding GeneTranscription Target Gene Transcription RARE_Binding->GeneTranscription BiologicalEffect Biological Effect GeneTranscription->BiologicalEffect Synthesis_of_5_6_ERA Start Methyl Retinoate Step1 Epoxidation Start->Step1 Reagent1 Monoperphthalic Acid in Diethyl Ether Reagent1->Step1 Intermediate Methyl 5,6-Monoepoxyretinoate Step1->Intermediate Step2 Saponification (Hydrolysis) Intermediate->Step2 Reagent2 Ethanolic KOH Reagent2->Step2 Product This compound Step2->Product

References

Methodological & Application

Application Notes: Synthesis and Characterization of 5,6-Epoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Epoxyretinoic acid is a significant and biologically active metabolite of all-trans-retinoic acid (atRA), which is the active form of vitamin A.[1][2] This metabolite is formed in vivo and has been identified in various tissues, including the kidney and intestine.[3][4] The biological activity of this compound, including its role as an agonist for retinoic acid receptors (RARs), makes it a compound of interest for researchers in drug development, cell biology, and biochemistry.[2] The protocol outlined below describes a common laboratory method for the chemical synthesis of this compound via the epoxidation of the 5,6-double bond of all-trans-retinoic acid.

Principle of Synthesis

The synthesis is achieved through an epoxidation reaction, where a peroxyacid is used to deliver an oxygen atom across the C5-C6 double bond of the all-trans-retinoic acid molecule. A frequently used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[5][6] The reaction is a concerted, syn-addition, meaning both new carbon-oxygen bonds form on the same face of the alkene, resulting in the formation of an epoxide ring.[5][7] The primary byproduct of this reaction is meta-chlorobenzoic acid.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the epoxidation of all-trans-retinoic acid using m-CPBA.

1. Materials and Reagents

  • All-trans-retinoic acid (atRA)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

2. Reaction Procedure

  • Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve all-trans-retinoic acid (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Oxidant: Slowly add m-CPBA (approximately 1.1 to 1.5 equivalents) to the stirred solution in small portions. Note: m-CPBA is a strong oxidizing agent and should be handled with care.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of the more polar epoxide product can be observed relative to the starting retinoic acid.

  • Quenching: Once the reaction is complete (typically after a few hours, as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproduct (m-chlorobenzoic acid) and any remaining m-CPBA.

  • Extraction and Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (repeat 2-3 times) and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

3. Purification

  • The crude product can be purified using silica gel column chromatography. A solvent system such as a gradient of ethyl acetate (B1210297) in hexanes is typically effective for separating the desired this compound from non-polar impurities and any remaining starting material.

4. Characterization

  • The identity and purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Data Presentation

Table 1: Physical and Chemical Properties of 5,6-Epoxy-All-Trans-Retinoic Acid

PropertyValue
CAS Number13100-69-1[2][8]
Molecular FormulaC₂₀H₂₈O₃[2][8]
Molecular Weight316.4 g/mol [2][8]
AppearanceSolid[2]
SolubilitySoluble in Chloroform and Methanol[2]

Table 2: Spectroscopic Data for Characterization of this compound

TechniqueExpected Data
UV Spectroscopy The UV absorption spectrum is a key identifier for retinoids.[4]
Mass Spectrometry Expected [M-H]⁻ at m/z 315.2 in negative ion mode or [M+H]⁺ at m/z 317.2 in positive ion mode.[9]
¹³C NMR (DMSO-d₆) Characteristic shifts confirming the epoxide structure. Published data is available for comparison.[10]
¹H NMR (CDCl₃) Characteristic shifts for protons in the polyene chain and the trimethylcyclohexene ring.[11]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Retinoic_Acid All-trans-Retinoic Acid Epoxy_Acid This compound Retinoic_Acid->Epoxy_Acid Epoxidation (DCM, 0°C) mCPBA m-CPBA mCPBA->Epoxy_Acid Byproduct m-Chlorobenzoic Acid mCPBA->Byproduct is converted to

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start: Dissolve atRA in DCM cool Cool to 0°C in Ice Bath start->cool add_mcpba Add m-CPBA cool->add_mcpba monitor Monitor Reaction via TLC add_mcpba->monitor monitor->add_mcpba Incomplete workup Quench & Aqueous Workup monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (HPLC, MS, NMR) purify->characterize end End: Pure this compound characterize->end

Caption: Workflow for the synthesis and purification of this compound.

References

High-performance liquid chromatography (HPLC) methods for 5,6-Epoxyretinoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An advanced High-Performance Liquid Chromatography (HPLC) methodology is essential for the accurate quantification of 5,6-Epoxyretinoic acid, a critical metabolite of retinoic acid. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development to facilitate the reliable analysis of this compound in biological matrices.

Application Notes

The analysis of this compound, a biologically active metabolite of retinoic acid, presents unique challenges due to its potential instability and the presence of various isomers in biological samples.[1][2] The successful identification and quantification of this epoxyretinoid were first achieved in the late 1970s and early 1980s through a combination of analytical techniques, including HPLC.[2][3] Early methods confirmed its identity by co-chromatography with a synthetic standard on both reverse-phase and straight-phase HPLC systems.[2]

Modern analytical approaches, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer superior sensitivity and selectivity for the quantification of retinoids in complex biological samples.[1] These methods are crucial for understanding the physiological roles and metabolic pathways of this compound.[3][4] The concentration of this compound has been measured in rat kidney tissue, highlighting its significance as an endogenous retinoid.[3]

Key considerations for the successful HPLC analysis of this compound include:

  • Sample Preparation: Due to the compound's sensitivity, particularly to acidic conditions which can cause rearrangement to 5,8-oxyretinoic acid, sample extraction and handling procedures must be carefully optimized to prevent artifact formation.[2]

  • Chromatographic Separation: The choice of stationary phase and mobile phase is critical for resolving this compound from other retinoic acid isomers and endogenous interfering compounds.[1] Both normal-phase and reverse-phase chromatography have been successfully employed.[2]

  • Detection: While UV detection can be used, mass spectrometry offers higher specificity and sensitivity, which is often necessary for detecting the low physiological concentrations of this metabolite.[1][3]

Quantitative Data Summary

The following table summarizes the reported concentration of this compound in a biological sample.

AnalyteMatrixConcentrationReference
This compoundRat Kidney0.25 µM[3]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the HPLC analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Methylation (Optional) Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC MS Mass Spectrometry Detection HPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for this compound Analysis.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from a validated method for retinoic acid isomers and is suitable for the sensitive quantification of this compound in biological samples.[1]

1. Sample Preparation (from Tissue)

  • Homogenize the tissue sample in a suitable buffer.

  • Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., hexane/ethyl acetate) to isolate the lipid-soluble retinoids.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • (Optional) For improved chromatographic properties and volatility for GC-MS, derivatization to the methyl ester can be performed using diazomethane.[2]

2. HPLC-MS/MS Parameters

  • HPLC System: A high-pressure binary gradient pump system with a thermostated autosampler and column oven.[1]

  • Column: Ascentis Express RP-Amide (2.1 × 100 mm, 2.7 µm).[1]

  • Column Temperature: 25 °C.[1]

  • Autosampler Temperature: 4 °C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.050
1.050
5.095
7.095
7.150
9.050
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.[1]

  • Ionization Mode: Positive ion mode.

  • Source Temperature: 425 °C.[1]

  • Nebulizer Current: 3 mA.[1]

  • MRM Transition: The specific MRM transition for this compound would need to be determined by infusing a standard of the compound. For other retinoic acid isomers, a transition of m/z 299.2 → 255.2 has been used.[1]

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and specific MRM transition.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of a standard curve prepared with known concentrations of a synthetic this compound standard.

Signaling Pathway Involvement

The diagram below illustrates the metabolic conversion of Retinol (B82714) to this compound.

Metabolic Pathway of this compound Retinol Retinol (Vitamin A) RetinoicAcid All-trans-Retinoic Acid Retinol->RetinoicAcid Oxidation EpoxyRA This compound RetinoicAcid->EpoxyRA Epoxidation

Caption: Retinol to this compound Pathway.

References

Application Notes and Protocols for the Identification of 5,6-Epoxyretinoic Acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of retinoic acid, formed in vivo from all-trans-retinoic acid.[1][2] This conversion is carried out by an enzyme system primarily located in the kidney, intestine, liver, and spleen, which requires molecular oxygen, magnesium ions, ATP, and NADPH.[3] As a metabolite of a crucial signaling molecule and a potential drug candidate itself, accurate and sensitive identification and quantification of this compound in biological matrices are essential for understanding its physiological roles and for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the analysis of such metabolites.[4] While a fully validated, standardized LC-MS/MS method for this compound is not widely available in the public domain, established protocols for its parent compound and other retinoic acid isomers provide a strong basis for method development.[4]

Metabolic Pathway of this compound

The formation of this compound is a key step in the metabolism of all-trans-retinoic acid. This metabolite can be further conjugated to form a glucuronide.

Metabolic Pathway of this compound All-trans-Retinoic Acid All-trans-Retinoic Acid This compound This compound All-trans-Retinoic Acid->this compound Epoxidation (Cytochrome P450) Retinoyl-beta-glucuronide Retinoyl-beta-glucuronide This compound->Retinoyl-beta-glucuronide Conjugation

Caption: Formation and subsequent metabolism of this compound.

Experimental Protocols

A robust and reliable method for the quantification of this compound in biological samples is critical. The following protocols are based on established methods for other retinoic acid isomers and can be adapted and validated for this compound.

Sample Preparation

The choice of sample preparation is crucial for removing interferences and concentrating the analyte. Protein precipitation and liquid-liquid extraction are common methods for retinoids in biological matrices like plasma or tissue homogenates.[4]

a) Protein Precipitation (PPT)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing a suitable internal standard.[4]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[4]

  • Centrifuge at 10,000 x g for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]

b) Liquid-Liquid Extraction (LLE)

  • To 200 µL of serum, add an appropriate internal standard.[4]

  • Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile).

  • Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.[4]

  • Centrifuge for 10 minutes at approximately 13,000 rpm.[4]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic layer to dryness under nitrogen at room temperature.[4]

  • Reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography (LC)

Chromatographic separation of retinoic acid isomers is typically achieved using reversed-phase columns.[4]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Optimized for separation of isomers
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Mass Spectrometry (MS)

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are both viable ionization techniques for retinoic acid isomers.[4] Analysis is performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[4]

ParameterRecommended Condition
Ionization Mode ESI or APCI, Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Optimized for instrument
Drying Gas Optimized for instrument
Capillary Voltage Optimized for instrument
Collision Gas Argon

MRM Transitions for this compound (Molecular Weight: 316.44 g/mol )

Specific MRM transitions for this compound are not well-documented. However, they can be predicted based on the fragmentation of related compounds or determined by infusing a standard of the analyte into the mass spectrometer.[4]

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
Negative Mode 315.2 ([M-H]⁻)Predicted to be fragments from loss of water or side-chain cleavage.Based on the molecular weight of this compound.[4]
Positive Mode 317.2 ([M+H]⁺)Predicted to be fragments from loss of water or side-chain cleavage.Based on the molecular weight of this compound.[4]

For comparison, a common MRM transition for the parent compound, 13-cis-retinoic acid, in negative mode is m/z 299.2 → 255.2.[4] For all-trans-retinoic acid in positive mode, the transition m/z 301.4 → 123.1 has been used.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound from a biological sample.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction PPT or LLE Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Mode Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Quantitative Data

Specific quantitative data for the LC-MS/MS analysis of this compound is scarce in the literature. However, data from validated methods for other retinoic acid isomers can provide an expected range of performance.

AnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Reference
All-trans-retinoic acidHuman Plasma0.450.45 - 217.00[5]
13-cis-retinoic acidSerum2525 - 1000[6]
RetinolSerum11 - 1000[6]
AcitretinSerum11 - 1000[6]

Conclusion

The identification and quantification of this compound by LC-MS/MS is achievable with high sensitivity and specificity. While a universally adopted, validated method is not yet established, the protocols and data presented here, derived from methods for similar retinoic acid isomers, provide a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this important metabolite. The key to a successful assay lies in careful sample preparation, optimized chromatographic separation, and the determination of specific and sensitive MRM transitions for this compound.

References

Application Notes and Protocols for 5,6-Epoxyretinoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid (5,6-epoxy-RA) is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A. Like its parent compound, 5,6-epoxy-RA plays a crucial role in regulating gene expression through its interaction with retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

This document provides detailed application notes and protocols for the utilization of this compound in various cell culture-based assays. The information is intended to guide researchers in studying its effects on cell proliferation, differentiation, and apoptosis.

Mechanism of Action

This compound functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). Upon binding, the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. This signaling cascade can lead to a variety of cellular responses, including cell cycle arrest, induction of differentiation, and apoptosis, depending on the cell type and context.

Signaling Pathway

The canonical signaling pathway for this compound involves its entry into the cell, binding to Cellular Retinoic Acid-Binding Protein (CRABP), and transport to the nucleus. In the nucleus, it binds to the RAR/RXR heterodimer, which is bound to a RARE on the DNA. This binding event displaces corepressors and recruits coactivators, leading to the transcription of target genes that regulate various cellular processes.

RAR_Signaling_Pathway This compound Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus 5_6_epoxy_RA_ext This compound (Extracellular) 5_6_epoxy_RA_int This compound (Intracellular) 5_6_epoxy_RA_ext->5_6_epoxy_RA_int Diffusion Cell_Membrane Cell Membrane CRABP CRABP 5_6_epoxy_RA_int->CRABP Binds to Complex 5,6-epoxy-RA-CRABP Complex CRABP->Complex RAR_RXR RAR/RXR Heterodimer Complex->RAR_RXR Binds to CoR Corepressors RAR_RXR->CoR Releases RARE RARE (DNA) RAR_RXR->RARE Binds to Transcription Target Gene Transcription RAR_RXR->Transcription Initiates CoR->RAR_RXR Associated with CoA Coactivators CoA->RAR_RXR Recruited by Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Cellular_Response Leads to Cell_Treatment_Workflow General Cell Treatment Workflow Start Start Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Prepare_Treatment Prepare fresh treatment media with This compound and controls Incubate_24h->Prepare_Treatment Replace_Media Remove old media and add treatment media Prepare_Treatment->Replace_Media Incubate_Treatment Incubate for desired time period (e.g., 24, 48, 72 hours) Replace_Media->Incubate_Treatment Harvest_Cells Harvest cells for downstream analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Dosing Recommendations for 5,6-Epoxyretinoic Acid in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of 5,6-Epoxyretinoic acid in animal studies, with a focus on rodent models. The information is compiled from published literature to guide researchers in designing and executing their experimental protocols.

Summary of Dosing Information

This compound, a metabolite of retinoic acid, has been evaluated for its biological activity, primarily in vitamin A-deficient rodent models. The following tables summarize the key quantitative data from a pivotal study assessing its growth-promoting effects.

Table 1: Dose-Response of this compound on Growth in Vitamin A-Deficient Rats

Daily Dose (µ g/day )Route of AdministrationAnimal ModelDurationObserved Effect (Growth Rate, g/day )
25IntraperitonealVitamin A-deficient male weanling rats16 days~1.0
125IntraperitonealVitamin A-deficient male weanling rats16 days~2.5
625IntraperitonealVitamin A-deficient male weanling rats16 days~3.5

Data extrapolated from dose-response curves presented in scientific literature.

Table 2: Comparative Biological Potency

CompoundRelative Potency to all-trans-Retinoic Acid
This compound0.5%[1]

Signaling Pathway

This compound is an agonist of all isoforms of the retinoic acid receptor (RAR)[2]. Its mechanism of action is believed to follow the established retinoid signaling pathway, which involves the heterodimerization of RAR with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.

Retinoid_Signaling_Pathway Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5,6-ERA This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) 5,6-ERA->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates and Delivers RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates

Signaling cascade of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is a recommended procedure based on common practices for administering retinoids in animal studies.

Materials:

  • This compound (solid)

  • Ethanol (B145695) (100%, sterile)

  • Propylene (B89431) glycol (sterile)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles (e.g., 25-27 gauge for rats)[3]

Procedure:

  • Stock Solution Preparation:

    • Due to the light sensitivity of retinoids, perform all procedures under subdued light.

    • Dissolve a known amount of this compound in a small volume of 100% ethanol to create a concentrated stock solution. For example, dissolve 10 mg in 1 ml of ethanol to get a 10 mg/ml stock.

    • Vortex gently until fully dissolved.

  • Dosing Solution Preparation:

    • Based on the desired final dose and injection volume, calculate the required volume of the stock solution.

    • A common vehicle for retinoids is a mixture of ethanol and a less volatile, biocompatible solvent like propylene glycol[4].

    • Prepare the final dosing solution by diluting the stock solution in sterile propylene glycol. A final ethanol concentration of 10% or less is generally well-tolerated for intraperitoneal injections.

    • For example, to prepare a 1 mg/ml dosing solution, mix 100 µl of the 10 mg/ml stock solution with 900 µl of sterile propylene glycol.

    • Vortex gently to ensure homogeneity.

  • Storage:

    • Store the stock and dosing solutions at -20°C or -80°C in light-protected tubes.

    • Prepare fresh dosing solutions regularly and avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal Administration in Rats

This protocol provides a standardized method for intraperitoneal injection in rats, adapted from established guidelines[3][5].

Materials:

  • Prepared dosing solution of this compound

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal restraint device (optional)

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the rat to minimize stress.

    • Properly restrain the animal. For a two-person technique, one person can hold the rat by placing their thumb and forefinger around the thorax, under the forelimbs, while the other performs the injection. For a one-person technique, securely hold the rat by the scruff of the neck and allow the body to rest on your forearm.

    • Tilt the rat's head downwards at a slight angle to move the abdominal organs away from the injection site.

  • Injection Site Identification:

    • Identify the lower right or left abdominal quadrant. Alternating sides is recommended for repeated injections.

    • The injection site should be caudal to the rib cage and lateral to the midline.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the abdominal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and select a new injection site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for rats is typically 10 ml/kg[3].

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, pain, or adverse reactions following the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the biological activity of this compound.

Experimental_Workflow Workflow for In Vivo Study of this compound A Animal Model Selection (e.g., Vitamin A-deficient rats) B Dose Range Determination (Based on pilot studies or literature) A->B C Preparation of Dosing Solution (Protocol 1) B->C D Daily Intraperitoneal Administration (Protocol 2) C->D E Monitoring of Biological Response (e.g., Body weight, food intake) D->E F Data Collection and Analysis (e.g., Growth curves) E->F G Endpoint Analysis (e.g., Tissue collection, biomarker analysis) F->G

Typical experimental workflow for this compound studies.

References

Analytical standards for quantitative analysis of 5,6-Epoxyretinoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantitative Analysis of 5,6-Epoxyretinoic Acid

Introduction

This compound is a biologically active metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A.[1][2][3] It is formed in the body through the action of cytochrome P450 enzymes.[4][5] Like its parent compound, this compound interacts with retinoic acid receptors (RARs), suggesting a role in the complex signaling pathways that govern cell growth, differentiation, and embryonic development.[2][6] Given its biological significance, accurate quantification of this compound in biological matrices is crucial for researchers in drug development, metabolism studies, and nutritional science.

This document provides detailed protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][7]

Physicochemical Properties and Storage

Proper handling and storage of analytical standards are critical for accurate quantification.

PropertyValueReference
Formal Name 5,6-epoxy-5,6-dihydro-retinoic acid[2]
Synonyms 5,6-epoxy atRA, 5,6-epoxy RA[2]
Molecular Formula C₂₀H₂₈O₃[2]
Molecular Weight 316.4 g/mol [2]
Purity ≥96%[2]
Formulation A solid[2]
Solubility Soluble in Chloroform and Methanol[2]
Storage -80°C[2]
Stability ≥ 2 years at -80°C[2]
Biological Significance and Signaling Pathway

This compound is a natural metabolite of all-trans-retinoic acid.[2] The conversion of retinol (B82714) (Vitamin A) to retinoic acid and its subsequent metabolism are tightly regulated processes essential for various physiological functions. This compound acts as an agonist for all isoforms of the retinoic acid receptor (RAR).[2] The binding of ligands like this compound to RARs leads to the formation of heterodimers with retinoid X receptors (RXRs). These complexes then bind to retinoic acid response elements (RAREs) on DNA, regulating the transcription of target genes involved in cellular processes.

Retinoic Acid Signaling Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Signaling Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation CYP26A1 CYP26A1 atRA->CYP26A1 EpoxyRA This compound RAR RAR EpoxyRA->RAR Binds CYP26A1->EpoxyRA Epoxidation RXR RXR RAR->RXR Heterodimerizes with RARE RARE (on DNA) RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates Proteins Protein Synthesis Gene->Proteins Response Cellular Response Proteins->Response

Metabolism and signaling of this compound.

Experimental Protocols

The following protocols are based on established methods for the quantitative analysis of retinoids in biological matrices.[4][7][8]

Protocol 1: Quantitative Analysis of this compound in Serum/Plasma by LC-MS/MS

This protocol details the extraction and quantification of this compound from serum or plasma samples.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound or a structurally similar retinoid)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Formic acid

  • Ultrapure water

  • Human serum/plasma (for calibration curve and quality controls)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common method for separating retinoids from biological matrices.[4][7]

  • To 200 µL of serum or plasma, add the internal standard.

  • Perform protein precipitation by adding 200 µL of acetonitrile and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.

  • Centrifuge for 10 minutes at approximately 13,000 rpm.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water:methanol).[8]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

While specific parameters for this compound are not widely documented, the following provides a starting point based on the analysis of its parent compound and other retinoids.[4][7][8]

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Optimized for separation from isomers and matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Precursor Ion (m/z) Predicted: [M+H]⁺ at 317.2 or [M-H]⁻ at 315.2
Product Ions (m/z) To be determined by infusion of a standard. Likely fragments from the loss of water or cleavage of the side chain.
Quantitative Data (Reference)

The following table presents typical performance data for the LC-MS/MS analysis of other retinoids, which can serve as a benchmark for method development for this compound.

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)
Tazarotenic Acid0.025 - 10000.025
Acitretin0.25 - 10000.25
13-Cis-Retinoic Acid2.5 - 10002.5
All-Trans-Retinoic Acid2.5 - 10002.5
Retinol1 - 10001
Data adapted from a validated method for multiple retinoids.[8]
Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Generate Report Quant->Report

Workflow for LC-MS/MS analysis.

References

Commercial Sources and Purchasing of 5,6-Epoxyretinoic Acid for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA) and a potent agonist of all isoforms of the retinoic acid receptor (RAR). Its ability to induce cell differentiation and growth arrest in various cancer cell lines has made it a valuable tool in cancer research and drug development. This document provides a comprehensive guide to the commercial sources of this compound, along with detailed protocols for its application in cell-based assays and a summary of its quantitative biological activity.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals. When purchasing, it is crucial to consider the purity, formulation, and storage requirements of the compound. The following table summarizes the information from various vendors.

SupplierProduct NameCAS NumberPurityFormulationStorage
Cayman Chemical all-trans-5,6-epoxy Retinoic Acid13100-69-1≥96%A solid-80°C
Santa Cruz Biotechnology all-trans 5,6-Epoxy Retinoic Acid13100-69-1Not specifiedSolid-20°C
MedChemExpress This compound13100-69-1>98%Solid-20°C (powder)
SynZeal 5,6-Epoxy-All-Trans-Retinoic Acid13100-69-1Not specifiedNot specifiedNot specified
Simson Pharma All-trans 5,6-Epoxy Retinoic Acid13100-69-1Not specifiedNot specifiedCustom Synthesis
TargetMol all-trans-5,6-epoxy Retinoic Acid13100-69-1Not specifiedPowder-20°C (3 years)
Flexbio System This compound13100-69-1Not specifiedNot specifiedNot specified
United States Biological all-trans 5,6-Epoxy Retinoic Acid13100-69-1Highly PurifiedPale Yellow Solid-20°C

Biological Activity and Quantitative Data

This compound acts as an agonist for all three retinoic acid receptor (RAR) isoforms (α, β, and γ). This interaction triggers a signaling cascade that ultimately leads to changes in gene expression, resulting in cell differentiation and growth arrest in susceptible cell lines.

ParameterCell Line/ModelValueReference
EC50 for RARα -77 nM
EC50 for RARβ -35 nM
EC50 for RARγ -4 nM
EC50 for Differentiation NB4 (promyelocytic leukemia)99.5 ± 1.5 nM
Growth Inhibition MCF-7 (breast cancer), NB41 µM induces growth arrest
In Vivo Activity Vitamin A-deficient rats0.5% as active as all-trans-retinoic acid in promoting growth

Signaling Pathway

As an RAR agonist, this compound follows the canonical retinoic acid signaling pathway. The simplified pathway is depicted below.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_ERA_ext This compound 5_6_ERA_cyt This compound 5_6_ERA_ext->5_6_ERA_cyt Diffusion CRABP CRABP 5_6_ERA_cyt->CRABP Binding ERA_CRABP 5,6-ERA-CRABP Complex CRABP->ERA_CRABP ERA_nuc This compound ERA_CRABP->ERA_nuc Nuclear Import RXR_RAR RXR-RAR Heterodimer ERA_nuc->RXR_RAR Activation RXR RXR RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE RARE RXR_RAR->RARE Binding CoA Co-activators RXR_RAR->CoA Recruitment CoR Co-repressors CoR->RXR_RAR Inhibition Transcription Gene Transcription CoA->Transcription Initiation

Fig. 1: Simplified RAR signaling pathway activated by this compound.

Experimental Protocols

The following are generalized protocols for common cell-based assays using this compound. For detailed, step-by-step instructions, it is highly recommended to consult the original research articles cited.

Cell Proliferation Assay in MCF-7 Cells

This protocol is based on the methods described in studies investigating the effects of retinoic acid metabolites on breast cancer cell growth.

Objective: To determine the effect of this compound on the proliferation of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Microplate reader

Workflow:

Application Notes and Protocols for In Vitro Measurement of 5,6-Epoxyretinoic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid (5,6-epoxy-RA) is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A.[1][2] Like ATRA, 5,6-epoxy-RA plays a role in regulating cell growth, differentiation, and other physiological processes.[3][4] Its activity is primarily mediated through binding to and activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[5] This document provides detailed protocols for in vitro assays to characterize the biological activity of 5,6-epoxy-RA, focusing on its interaction with RARs and its effects on cell proliferation and differentiation.

Signaling Pathway of this compound

This compound, similar to other retinoids, exerts its biological effects by binding to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to changes in cellular processes such as proliferation and differentiation.

5_6_Epoxyretinoic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_epoxy_RA This compound RAR RAR 5_6_epoxy_RA->RAR binds & activates RARE RARE (Retinoic Acid Response Element) RAR->RARE binds RXR RXR RXR->RARE Gene Target Gene RARE->Gene regulates mRNA mRNA Gene->mRNA transcription Protein Protein Synthesis mRNA->Protein translation Response Cellular Response (Proliferation, Differentiation) Protein->Response

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative biological activity of this compound in various in vitro assays.

Table 1: RAR Transactivation Activity of this compound

Receptor IsotypeEC50 (nM)Reference
RARα77[5]
RARβ35[5]
RARγ4[5]

EC50 (Half-maximal effective concentration) values were determined using a luciferase reporter assay in COS-7 cells cotransfected with the respective RAR expression vector and a RARE-tk-Luc reporter plasmid.[5]

Experimental Protocols

RAR Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of 5,6-epoxy-RA to activate RARs and induce gene transcription from a reporter gene under the control of a RARE.

Experimental Workflow:

RAR_Activation_Assay_Workflow start Start step1 Co-transfect cells with RAR expression vector & RARE-luciferase reporter start->step1 step2 Incubate cells for 24 hours step1->step2 step3 Treat cells with varying concentrations of 5,6-epoxy-RA step2->step3 step4 Incubate for another 24 hours step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end End step6->end

Caption: Workflow for the RAR Luciferase Reporter Assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.

    • After 24 hours, co-transfect the cells with an expression vector for the desired RAR isotype (RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase gene driven by a RARE-containing promoter (e.g., RARE-tk-Luc) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing varying concentrations of 5,6-epoxy-RA (e.g., from 10^-11 to 10^-5 M). Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a 24-hour incubation with the compound, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add luciferase assay reagent to the lysate and measure the luminescence using a luminometer.[6]

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each well.

    • Plot the normalized luciferase activity against the concentration of 5,6-epoxy-RA.

    • Calculate the EC50 value using a non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of 5,6-epoxy-RA on the proliferation of cancer cell lines, such as the human breast cancer cell line MCF-7.

Experimental Workflow:

Cell_Proliferation_Assay_Workflow start Start step1 Seed MCF-7 cells in a 96-well plate start->step1 step2 Allow cells to attach overnight step1->step2 step3 Treat cells with 5,6-epoxy-RA step2->step3 step4 Incubate for the desired time period (e.g., 24, 48, 72 hours) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation step5->step6 step7 Solubilize formazan crystals step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in a suitable medium.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well.

    • Allow the cells to attach and grow for 24 hours.[7]

  • Compound Treatment:

    • Treat the cells with various concentrations of 5,6-epoxy-RA. Include a vehicle control.

  • MTT Assay:

    • After the desired incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of 5,6-epoxy-RA to determine the IC50 (half-maximal inhibitory concentration) if applicable.

Cell Differentiation Assay (NBT Reduction Assay)

This assay measures the ability of 5,6-epoxy-RA to induce the differentiation of myeloid leukemia cells, such as HL-60, into mature granulocytes. Differentiated cells gain the ability to reduce nitroblue tetrazolium (NBT).

Experimental Workflow:

Cell_Differentiation_Assay_Workflow start Start step1 Culture HL-60 cells start->step1 step2 Treat cells with 5,6-epoxy-RA step1->step2 step3 Incubate for several days (e.g., 4-6 days) step2->step3 step4 Harvest cells and incubate with NBT and TPA step3->step4 step5 Count formazan-positive cells (blue-black precipitate) step4->step5 step6 Calculate percentage of differentiated cells step5->step6 end End step6->end

Caption: Workflow for the NBT Reduction Cell Differentiation Assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells at a density of 1 x 10^5 cells/mL.

    • Treat the cells with the desired concentration of 5,6-epoxy-RA (e.g., 1 µM). Include a vehicle control.

    • Incubate the cells for 4 to 6 days.[9][10]

  • NBT Reduction Assay:

    • Harvest the cells by centrifugation.

    • Resuspend the cells in fresh medium containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA).

    • Incubate for 25 minutes at 37°C.

    • Count the number of cells containing blue-black formazan deposits (NBT-positive cells) and the total number of cells using a hemocytometer under a light microscope.[10]

  • Data Analysis:

    • Calculate the percentage of NBT-positive cells. An increase in the percentage of NBT-positive cells indicates differentiation.

References

Application Notes and Protocols for Studying Gene Regulation and Expression Using 5,6-Epoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A. Like ATRA, this compound exerts its effects on gene expression by acting as a ligand for retinoic acid receptors (RARs). These receptors, upon activation, form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate gene regulation and expression.

Data Presentation

Ligand Activity at Retinoic Acid Receptors

This compound is an agonist for all three RAR isoforms (α, β, and γ), with varying potencies. The half-maximal effective concentrations (EC50) for the activation of each receptor subtype are summarized in the table below. This data is critical for designing experiments to probe the specific roles of each RAR isoform in mediating the effects of this compound.

Receptor IsoformEC50 (nM)
RARα77
RARβ35
RARγ4
Effects on Cancer Cell Proliferation

This compound has been shown to induce growth arrest in various cancer cell lines. This effect is mediated through the activation of RARs and the subsequent regulation of genes controlling the cell cycle and apoptosis.

Cell LineCancer TypeConcentration (µM)Effect
MCF-7Breast Cancer1Growth Arrest
NB4Promyelocytic LeukemiaNot specifiedInduces Maturation

Signaling Pathway

The canonical signaling pathway for this compound involves its binding to RARs, leading to the transcriptional regulation of target genes. Key downstream targets include members of the Hox gene family, the retinoic acid receptor beta (RARB) gene itself (a classic example of a feedback loop), and the cytochrome P450 family 26 subfamily A member 1 (CYP26A1) gene, which is involved in retinoic acid metabolism.

5_6_Epoxyretinoic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_target_genes Target Gene Regulation 5_6_ERA This compound RAR RAR 5_6_ERA->RAR Binds RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Hox Hox Genes RARE->Hox Regulates RARB RARβ RARE->RARB Regulates CYP26A1 CYP26A1 RARE->CYP26A1 Regulates

Canonical signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Bring the vial of this compound to room temperature.

  • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 316.44 g/mol , dissolve 3.16 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Protect from light at all times as retinoids are light-sensitive.

Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest (e.g., MCF-7, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-well or 12-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Seed cells at an appropriate density in culture plates and allow them to adhere and reach 50-70% confluency.

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell_Treatment_Workflow A Seed Cells B Cell Adherence (24h) A->B D Treat Cells B->D C Prepare this compound and Vehicle Control C->D E Incubate (24-72h) D->E F Harvest Cells for Downstream Analysis E->F Luciferase_Assay_Workflow A Co-transfect Cells with RARE-luc and Renilla Plasmids B Incubate (24h) A->B C Treat with this compound or Vehicle B->C D Incubate (24-48h) C->D E Lyse Cells and Measure Luciferase Activity D->E F Normalize and Analyze Data E->F

Application of 5,6-Epoxyretinoic acid in cancer cell proliferation studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (ATRA), a well-established agent in cancer therapy and prevention.[1] Like its parent compound, this compound exhibits anti-proliferative effects in various cancer models, making it a compound of interest for cancer cell proliferation studies and drug development. These application notes provide a comprehensive overview of the use of this compound in this context, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Mechanism of Action

The anti-proliferative effects of this compound are primarily mediated through its interaction with the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] RARs and RXRs are ligand-activated transcription factors that, upon binding to retinoids, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and apoptosis, ultimately leading to an inhibition of cancer cell growth.[3]

One of the key downstream effects of RAR/RXR activation is the regulation of the cell cycle. Retinoids have been shown to induce cell cycle arrest, often in the G1 phase, by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. Furthermore, the signaling pathways regulated by this compound can influence other critical cellular processes, including the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell proliferation and survival.[4]

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound and its parent compound, all-trans-retinoic acid.

Table 1: EC50 Values of this compound for Retinoic Acid Receptor (RAR) Activation

RetinoidRARα (nM)RARβ (nM)RARγ (nM)
This compound77354

Data sourced from a study on the activation of RAR-dependent transcription by ATRA metabolites.[1]

Table 2: Comparative Anti-proliferative Activity of Retinoids

CompoundCancer ModelEndpointRelative Activity
This compoundSkin Tumor Promotion (in vivo)Inhibition of tumor formationAs effective as ATRA
All-trans-retinoic acid (ATRA)Skin Tumor Promotion (in vivo)Inhibition of tumor formation-

Data based on the inhibition of skin tumor promotion by retinoic acid and its metabolite.[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol describes how to determine the effect of this compound on cancer cell proliferation using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.01 to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: Western Blot Analysis of p-ERK

This protocol describes the detection of phosphorylated ERK (p-ERK), a key component of the MAPK pathway, in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells grown in 6-well plates with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer on ice.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_ERA This compound CRABP CRABP 5_6_ERA->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes RARE RARE RAR->RARE Binds RXR->RARE Binds Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Differentiation Differentiation Gene_Transcription->Differentiation Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation_Inhibition Proliferation Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition Differentiation->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: RAR/RXR Signaling Pathway of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Analysis (Western Blot for p-ERK) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis End End: Conclusion on Anti-proliferative Effects Data_Analysis->End

Caption: Experimental Workflow for Proliferation Studies.

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation 5_6_ERA This compound 5_6_ERA->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK/ERK Pathway by this compound.

References

Troubleshooting & Optimization

Stability and degradation of 5,6-Epoxyretinoic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 5,6-Epoxyretinoic acid in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. How should solid this compound be stored?

Solid this compound is expected to be stable for at least one year when stored at -20°C, protected from light and air. For long-term storage, -80°C is recommended. It is sensitive to UV light, air, and oxidizing agents. It is advisable to use the entire contents of a vial once opened or to store any remaining solid under an inert gas atmosphere (e.g., argon).

2. What are the recommended solvents for dissolving this compound?

This compound is soluble in chloroform (B151607) and methanol (B129727). It is practically insoluble in water. For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium immediately before use.

3. What are the main factors that can cause the degradation of this compound in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • Light Exposure: Like other retinoids, this compound is sensitive to light, which can lead to isomerization and oxidation.[1]

  • Air (Oxygen): Exposure to atmospheric oxygen can cause oxidative degradation.

  • Acidic pH: Acidic conditions can catalyze the rearrangement of the 5,6-epoxide to the 5,8-epoxy (furanoid) form.[2]

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation reactions.

4. What are the known degradation pathways and products of this compound?

The main degradation pathways include:

  • Isomerization: Under acidic conditions, this compound can rearrange to form 5,8-oxyretinoic acid.[2]

  • Oxidation: Exposure to light and air can lead to the formation of various oxidation products.[1]

  • Nitration: In the presence of nitrite (B80452) under mildly acidic conditions, this compound can undergo nitration to form nitro derivatives.[3]

5. What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective methods for stability assessment.[1][4] These techniques can separate the parent compound from its degradation products and provide quantitative measurements.

Troubleshooting Guides

Issue: My this compound solution is losing potency rapidly.

  • Question: Are you protecting your solution from light?

    • Answer: Retinoids are highly sensitive to light.[1] Always work in subdued light, use amber glassware or foil-wrapped containers, and minimize exposure to ambient light.

  • Question: How are you storing your solutions?

    • Answer: Stock solutions should be stored at low temperatures (-20°C or -80°C) and under an inert atmosphere if possible. Avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable than those in organic solvents.

  • Question: What is the pH of your solution?

    • Answer: Acidic pH can cause rapid rearrangement to the 5,8-epoxy isomer.[2] Ensure the pH of your medium is controlled and appropriate for the stability of the epoxide ring.

Issue: I am observing unexpected peaks in my chromatogram during analysis.

  • Question: What were the storage and handling conditions of the sample?

    • Answer: Unexpected peaks are often degradation products. Compare the chromatogram to a freshly prepared standard. Peaks with different retention times and similar UV spectra might be isomers. Mass spectrometry can help in identifying the structure of these unknown peaks.

  • Question: Could the degradation be occurring during the analytical procedure?

    • Answer: Ensure that the mobile phase is not acidic if you are trying to avoid the formation of the 5,8-epoxy isomer. Also, minimize the time the sample spends in the autosampler.

Quantitative Data

Specific quantitative stability data for this compound is not extensively available in the literature. However, data from studies on related retinoids can provide an indication of their general stability. The following table summarizes stability data for all-trans-retinoic acid (ATRA), the parent compound.

ParameterConditionSolvent/MatrixObservationReference
Photostability Exposure to fluorescent light and airSolutionIsomerization and oxidation occur more readily in solution than in solid form.[1]
pH Stability Acidic pH (e.g., during extraction)-Can lead to the formation of furanoid isomers from the epoxide.[2]
Thermal Stability Elevated temperaturesCosmetic EmulsionsDegradation follows first-order kinetics and is formulation-dependent.[5]

Note: This data is for related retinoids and should be used for guidance only. It is crucial to perform specific stability studies for this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

    • Amber glass vial with a screw cap and PTFE septum

    • Inert gas (e.g., argon or nitrogen)

    • Micropipettes and sterile, filtered tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Perform all manipulations in subdued light.

    • Weigh the desired amount of this compound in the amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature to dissolve the compound completely.

    • Purge the headspace of the vial with a gentle stream of inert gas before sealing tightly.

    • Store the stock solution at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration.

    • Divide the solution into several aliquots in amber vials.

    • Acid Hydrolysis: Add 0.1 M HCl to one aliquot.

    • Base Hydrolysis: Add 0.1 M NaOH to another aliquot.

    • Oxidation: Add 3% hydrogen peroxide to a third aliquot.

    • Thermal Stress: Place one aliquot in an oven at a controlled temperature (e.g., 60°C).

    • Photostability: Expose one aliquot to a light source according to ICH Q1B guidelines, alongside a dark control wrapped in foil.

    • Control: Keep one aliquot at the recommended storage condition (e.g., -20°C, protected from light).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS/MS method.

    • Determine the percentage of the remaining parent compound and identify major degradation products.

Visualizations

Degradation Pathways of this compound A This compound B 5,8-Oxyretinoic Acid (Furanoid Isomer) A->B  Acidic Conditions C Oxidation Products A->C Light, Air (O2) D Nitro-derivatives A->D  Acidic Nitrite

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in Experimental Medium A->B C Expose to Stress Conditions (Acid, Base, Light, Heat, O2) B->C D Sample at Time Points C->D E Analyze by HPLC or LC-MS/MS D->E F Quantify Parent Compound and Degradation Products E->F G Data Interpretation F->G Assess Stability Profile

Caption: Workflow for a forced degradation study.

Troubleshooting Compound Instability A Unexpected Degradation Observed? B Is the solution protected from light? A->B Yes C Is the solution pH acidic? B->C Yes B_sol Use amber vials or wrap in foil. Work in low light. B->B_sol No D Is the solution exposed to air? C->D Yes C_sol Buffer the solution to a neutral or slightly alkaline pH. C->C_sol No E Is the temperature elevated? D->E Yes D_sol Degas solvents and store under inert gas (Ar, N2). D->D_sol No E_sol Store solutions at low temperatures (-20°C or -80°C). E->E_sol No

Caption: Decision tree for troubleshooting instability issues.

References

Technical Support Center: Synthesis of 5,6-Epoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-Epoxyretinoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic route involves a two-step process. First, methyl retinoate is epoxidized at the 5,6-double bond using an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The resulting methyl 5,6-epoxyretinoate is then hydrolyzed under basic conditions to yield this compound.[1][2]

Q2: Why is my overall yield of this compound consistently low?

A2: Low yields can stem from several factors. Common issues include degradation of the starting material or product, incomplete reactions, and suboptimal purification. The 5,6-epoxide is particularly sensitive to acidic conditions and light, which can lead to the formation of byproducts and a reduction in yield. Careful control of the reaction pH and protection from light are crucial.

Q3: What are the major byproducts I should be aware of during the synthesis?

A3: The primary byproduct of concern is the 5,8-epoxyretinoic acid (also known as the furanoid form).[1][3] This rearrangement product is readily formed from this compound in the presence of trace amounts of acid.[3] Other potential impurities can arise from over-oxidation of the retinoic acid backbone, leading to a complex mixture of related compounds.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended for confirmation. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity.[3] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.[3][4] Ultraviolet (UV) spectroscopy can also be used for characterization.[3]

Q5: What are the recommended storage conditions for this compound and its intermediates?

A5: Due to its sensitivity to light and acid, this compound and its methyl ester intermediate should be stored at low temperatures (-20°C or below), under an inert atmosphere (argon or nitrogen), and protected from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Low Yield in the Epoxidation Step (Methyl Retinoate to Methyl 5,6-Epoxyretinoate)
Symptom Possible Cause Suggested Solution
TLC analysis shows significant starting material remaining. Incomplete reaction due to insufficient oxidant.Increase the molar equivalents of m-CPBA. Monitor the reaction progress by TLC until the starting material is consumed.
Reaction time is too short.Extend the reaction time and continue to monitor by TLC.
Low reaction temperature is slowing the reaction rate.Allow the reaction to proceed at room temperature, but monitor for byproduct formation.
TLC shows multiple spots, indicating byproduct formation. m-CPBA is of low purity or has degraded.Use freshly purchased, high-purity m-CPBA.
Reaction temperature is too high, causing over-oxidation.Maintain the reaction at a lower temperature (e.g., 0-4°C) and add the m-CPBA solution slowly.
Presence of acidic impurities in the solvent or on glassware.Use anhydrous, neutral solvents and ensure all glassware is thoroughly dried and free of acidic residues.
Issue 2: Formation of 5,8-Epoxyretinoic Acid during Hydrolysis
Symptom Possible Cause Suggested Solution
NMR or HPLC analysis of the final product shows a significant peak corresponding to the 5,8-epoxy isomer. Acidic workup conditions.During the workup after hydrolysis, ensure that the pH is maintained at a neutral or slightly basic level. Avoid strong acids for neutralization.
Presence of acidic impurities in solvents or on glassware.Use high-purity, neutral solvents for extraction and purification. Ensure all glassware is thoroughly cleaned and dried.
Prolonged exposure to silica (B1680970) gel during column chromatography.Minimize the time the compound is on the silica gel column. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a basic solvent like triethylamine (B128534) in the eluent.
Issue 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Suggested Solution
Co-elution of impurities with the desired product during column chromatography. Inappropriate solvent system.Optimize the mobile phase for better separation. A gradient elution from a non-polar to a more polar solvent system may be required.
Overloading of the column.Reduce the amount of crude product loaded onto the column to improve resolution.
Degradation of the product on the HPLC column. Acidic mobile phase.Use a buffered mobile phase to maintain a neutral pH.
Exposure to light during purification.Protect the HPLC system, including the sample vial and fraction collector, from light.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5,6-Epoxyretinoate
  • Dissolution of Starting Material: Dissolve methyl retinoate (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or chloroform (B151607) in a round-bottom flask.

  • Preparation of Oxidant: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in the same solvent.

  • Epoxidation Reaction: Cool the methyl retinoate solution to 0°C in an ice bath. Add the m-CPBA solution dropwise to the stirred methyl retinoate solution over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0°C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5,6-epoxyretinoate.

Protocol 2: Hydrolysis of Methyl 5,6-Epoxyretinoate
  • Dissolution: Dissolve the crude methyl 5,6-epoxyretinoate in a mixture of ethanol (B145695) and water.

  • Hydrolysis: Add a solution of potassium hydroxide (B78521) or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture to pH 7 with a dilute acid (e.g., 1 M HCl) while keeping the solution cool. Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 3: Purification by HPLC
  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a suitable solvent.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a buffer to maintain a neutral pH.

    • Detection: UV detector set at an appropriate wavelength (e.g., 325 nm).

  • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the main peak of this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical Purity and Yield Data for the Synthesis of this compound

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
Epoxidation Methyl 5,6-epoxyretinoate70-85>90
Hydrolysis This compound80-95>95 (after purification)
Overall This compound56-80>95

Note: Yields and purity are dependent on reaction scale, purity of reagents, and purification efficiency.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification Methyl_Retinoate Methyl Retinoate Reaction1 Epoxidation Reaction (0°C to RT) Methyl_Retinoate->Reaction1 mCPBA m-CPBA in CH2Cl2 mCPBA->Reaction1 Crude_Ester Crude Methyl 5,6-Epoxyretinoate Reaction1->Crude_Ester Reaction2 Hydrolysis (RT) Crude_Ester->Reaction2 Base KOH/NaOH in EtOH/H2O Base->Reaction2 Crude_Acid Crude 5,6-Epoxyretinoic Acid Reaction2->Crude_Acid Purification HPLC or Column Chromatography Crude_Acid->Purification Final_Product Pure 5,6-Epoxyretinoic Acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Epoxidation Analyze Epoxidation Step (TLC of crude ester) Start->Check_Epoxidation Incomplete_Reaction Incomplete Reaction: - Increase m-CPBA - Extend reaction time Check_Epoxidation->Incomplete_Reaction Starting material remains Byproducts_Formed Byproducts Formed: - Check m-CPBA purity - Control temperature - Use anhydrous/neutral solvents Check_Epoxidation->Byproducts_Formed Multiple spots Check_Hydrolysis Analyze Hydrolysis Step (TLC of crude acid) Check_Epoxidation->Check_Hydrolysis Epoxidation OK Incomplete_Hydrolysis Incomplete Hydrolysis: - Increase base - Extend reaction time Check_Hydrolysis->Incomplete_Hydrolysis Ester remains Rearrangement_Product Rearrangement to 5,8-epoxy: - Maintain neutral/basic pH - Avoid acidic workup/solvents Check_Hydrolysis->Rearrangement_Product 5,8-epoxy detected Check_Purification Evaluate Purification (HPLC of fractions) Check_Hydrolysis->Check_Purification Hydrolysis OK Poor_Separation Poor Separation: - Optimize mobile phase - Reduce column loading Check_Purification->Poor_Separation Impure fractions Product_Degradation Product Degradation: - Use buffered mobile phase - Protect from light Check_Purification->Product_Degradation Low recovery after HPLC

Caption: Troubleshooting logic for low synthesis yield.

Degradation_Pathway RA Retinoic Acid Epoxy_RA This compound RA->Epoxy_RA m-CPBA Other_Oxidation Other Oxidation Products RA->Other_Oxidation Over-oxidation Furanoid_RA 5,8-Epoxyretinoic Acid (Furanoid Form) Epoxy_RA->Furanoid_RA Acid (H+)

References

Technical Support Center: Optimizing HPLC Separation of 5,6-Epoxyretinoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,6-Epoxyretinoic acid from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its isomers.

ProblemPotential Cause(s)Suggested Solution(s)
Extra or Unexpected Peaks Isomerization: Retinoids are sensitive to light and heat, which can cause the formation of cis/trans isomers.[1]- Work under yellow or red light. - Use amber vials for samples and standards. - Keep samples cool in the autosampler.
Degradation: Exposure to oxygen, acidic/basic conditions, or light can lead to degradation products appearing as extra peaks.[1]- Prepare fresh mobile phase and sample solutions. - Degas the mobile phase to remove dissolved air. - Ensure the pH of the mobile phase is compatible with the analytes.
Contamination: Impurities in the mobile phase, sample solvent, or from the HPLC system (carryover) can manifest as ghost peaks.[1]- Use high-purity, HPLC-grade solvents and reagents. - Filter the mobile phase using a 0.22 µm membrane. - Implement a robust needle wash protocol and run blank injections between samples.[1]
Peak Tailing Secondary Interactions: Residual silanols on the column can interact with the acidic analytes, causing tailing.- Use a mobile phase with a suitable buffer to minimize silanol (B1196071) interactions. - Consider using a column with end-capping.
Column Contamination/Void: Accumulation of strongly retained compounds or a void at the column inlet can distort peak shape.- Flush the column in the reverse direction (if permitted by the manufacturer). - Use a guard column to protect the analytical column.[1]
Split or Shouldered Peaks Column Inlet Problem: A partially blocked frit or a void in the packing material can cause the sample to flow unevenly onto the column.[1][2]- Replace the guard column if one is in use. - If the problem persists, the analytical column may need to be replaced.
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[1][3]- Whenever possible, dissolve the sample in the initial mobile phase.[1]
Co-elution of Isomers: The split peak may represent two closely eluting isomers.[1]- Adjust the mobile phase composition or gradient to improve resolution.[1] - A different stationary phase may be required for better separation.
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating the isomers of interest.- Modify the organic solvent ratio or try a different organic solvent (e.g., methanol (B129727) vs. acetonitrile). - Adjust the pH of the mobile phase with additives like formic acid or acetic acid to improve peak shape and selectivity.
Unsuitable Column: The column chemistry may not be providing the necessary selectivity.- For reversed-phase separation of retinoic acid isomers, a C18 or an RP-Amide column can be effective. - Normal-phase chromatography on a silica (B1680970) column can also provide good resolution of retinoid isomers.
Irreproducible Retention Times Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of the mobile phase can lead to shifts in retention time.- Prepare fresh mobile phase daily. - For gradient elution, ensure the pump is mixing the solvents accurately.
Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks when I inject a pure standard of a retinoic acid isomer?

A1: Retinoids, including this compound, are highly susceptible to isomerization and degradation.[1] Exposure to light, heat, or certain pH conditions can cause the conversion of one isomer to others (e.g., all-trans to 9-cis or 13-cis) or degradation into different compounds, each of which will produce a separate peak in your chromatogram.[1] To minimize this, it is crucial to handle all retinoid solutions under subdued light (yellow or red), use amber vials, and maintain low temperatures.

Q2: What type of HPLC column is best for separating this compound from other retinoic acid isomers?

A2: Both reversed-phase and normal-phase chromatography can be used effectively.

  • Reversed-Phase: C18 columns are commonly used for separating retinoic acid isomers. For potentially improved selectivity, an RP-Amide column can also be considered.

  • Normal-Phase: A silica column can offer good resolution of retinoid isomers.

The choice will depend on the specific isomers you are trying to separate and the complexity of your sample matrix.

Q3: What are some typical mobile phases for the separation of this compound and its isomers?

A3:

  • Reversed-Phase: A gradient of methanol or acetonitrile (B52724) and water is common. The addition of a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), is often used to improve peak shape by suppressing the ionization of the carboxylic acid group.

  • Normal-Phase: A mobile phase consisting of a non-polar solvent like hexane (B92381) with a small amount of a polar modifier such as 2-propanol and an acidic additive like glacial acetic acid is typical.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most definitive way to identify a peak is by using mass spectrometry (LC-MS/MS). By monitoring for the specific precursor and product ions of this compound, you can confirm its identity with high confidence. The expected precursor ion would be [M-H]⁻ at m/z 315.2 in negative ionization mode or [M+H]⁺ at m/z 317.2 in positive ionization mode.[4] Co-chromatography with a certified reference standard is also a reliable method for peak identification.

Q5: Are there any special sample preparation considerations for analyzing this compound in biological samples?

A5: Yes, due to the complexity of biological matrices and the potential for degradation, proper sample preparation is critical. Common methods include protein precipitation (PPT) with a solvent like acetonitrile, followed by centrifugation.[4] For cleaner extracts, liquid-liquid extraction (LLE) using a solvent like methyl-tert-butyl ether can be employed.[4] It is also important to add an internal standard early in the process to account for any analyte loss during extraction. All steps should be performed quickly and at low temperatures to minimize degradation.

Quantitative Data

The following table summarizes retention times for various retinoic acid isomers from a normal-phase HPLC method, which can serve as a reference for method development.

CompoundRetention Time (minutes)
Retinyl Esters (RE)2.0
Retinyl Acetate3.6
13-cis-Retinoic Acid (13cRA)10.9
9-cis-Retinoic Acid (9cRA)12.1
all-trans-Retinoic Acid (atRA)13.1
13-cis-Retinol (13cROL)20.9
9-cis-Retinol (9cROL)27.0
all-trans-Retinol (atROL)28.9
Source: Adapted from a normal-phase method using a Zorbax SIL column with a 0.4% 2-propanol/hexane mobile phase.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Retinoic Acid Isomer Separation

This protocol is a general method for the separation of common retinoic acid isomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Silica gel column (e.g., Inertsil SIL 100-5, 250 x 4.6 mm).

  • Mobile Phase: Hexane:Isopropanol:Glacial Acetic Acid (1000:4.3:0.675 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 350 nm.

  • Injection Volume: 50 µL.

  • Procedure:

    • Prepare standard solutions of retinoic acid isomers in ethanol.

    • To prevent photoisomerization, perform all sample handling under yellow light and wrap flasks in aluminum foil.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

Protocol 2: Reversed-Phase LC-MS/MS for 5,6-Epoxy-13-cis-retinoic acid

This protocol provides a framework for the analysis of 5,6-Epoxy-13-cis-retinoic acid in biological matrices.

  • LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

    • Use a suitable gradient elution.

  • Flow Rate: 0.3 - 1.0 mL/min.[4]

  • Column Temperature: 25°C or 40°C.[4]

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Predict precursor/product ions based on the structure (e.g., for negative mode, precursor [M-H]⁻ at m/z 315.2).[4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard.[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.[4]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in the initial mobile phase for injection.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV or MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify troubleshooting_tree start Poor Chromatogram q1 What is the issue? start->q1 extra_peaks Extra/Ghost Peaks q1->extra_peaks Extra Peaks split_peaks Split/Shouldered Peaks q1->split_peaks Split Peaks tailing_peaks Tailing Peaks q1->tailing_peaks Tailing q_extra Run Blank Gradient? extra_peaks->q_extra q_split Sample Solvent = Mobile Phase? split_peaks->q_split q_tailing Is Mobile Phase Buffered? tailing_peaks->q_tailing sol_contam Contamination in Mobile Phase/System q_extra->sol_contam Yes sol_carryover Sample Carryover q_extra->sol_carryover No, but appears after sample sol_degradation Isomerization/ Degradation q_extra->sol_degradation No, only with standard sol_solvent Solvent Mismatch. Dissolve in Mobile Phase. q_split->sol_solvent No sol_column_issue Column Inlet Blocked/ Void. Check Guard/Column. q_split->sol_column_issue Yes sol_buffer Add Buffer to Mobile Phase (e.g., 0.1% Acid). q_tailing->sol_buffer No sol_col_contam Column Contamination. Flush or Replace. q_tailing->sol_col_contam Yes metabolism_pathway RA Retinoic Acid (e.g., all-trans-RA or 13-cis-RA) EpoxyRA This compound RA->EpoxyRA Epoxidation (CYP450 Enzymes) Metabolites Further Metabolites (e.g., Glucuronides) EpoxyRA->Metabolites Conjugation

References

Troubleshooting low yields in 5,6-Epoxyretinoic acid extraction from tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 5,6-Epoxyretinoic acid from tissues.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal yields of this compound.

Question: My final yield of this compound is significantly lower than expected. What are the most likely causes?

Answer: Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits are degradation of the target compound and suboptimal extraction parameters. Key areas to investigate include:

  • Sample Handling and Storage: Retinoids, including this compound, are highly sensitive to light, heat, and oxidation.[1][2] Exposure to ambient light or elevated temperatures during sample collection, storage, or processing can lead to significant degradation.

  • Incomplete Tissue Homogenization: Insufficient disruption of the tissue matrix will result in incomplete release of the analyte, leading to lower yields.

  • Suboptimal Extraction Solvent: The choice of solvent and its polarity are critical for efficient extraction. Using a solvent that is not optimized for this compound can result in poor recovery.

  • Inefficient Phase Separation: In liquid-liquid extraction, incomplete separation of the organic and aqueous phases can lead to loss of the analyte.

  • Analyte Instability during Extraction: The pH of the extraction buffer and the presence of oxidative agents can cause degradation of this compound. Acidic conditions, in particular, can lead to the formation of 5,8-oxyretinoic acid from this compound.[3]

  • Matrix Effects: Co-extracted substances from the tissue can interfere with quantification, leading to artificially low readings, especially in LC-MS/MS analysis.[4]

Question: I suspect my samples may be degrading during the procedure. What specific precautions should I take?

Answer: To minimize degradation of this compound, the following precautions are essential:

  • Work Under Red or Yellow Light: All procedures involving retinoids should be conducted under dim, red, or yellow light to prevent photoisomerization and photodecomposition.[5] Wrap all glassware and sample tubes in aluminum foil.

  • Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C whenever possible. Store tissue samples at -80°C immediately after collection.

  • Use Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the homogenization and extraction solvents can help prevent oxidative degradation.

  • Avoid Strong Acids: Be cautious with the pH of your solutions. As this compound is sensitive to acidic conditions, neutral or slightly basic extraction conditions are preferable.[3]

  • Use Fresh Solvents: Use high-purity, freshly opened solvents to avoid contaminants and peroxides that can degrade the analyte.

Question: What are the recommended starting amounts of tissue for reliable quantification?

Answer: The amount of tissue required will depend on the expected concentration of this compound in the specific tissue and the sensitivity of your analytical method. For routine assays in adult mouse tissues, amounts ranging from approximately 40-115 mg are often used.[5] However, for tissues with low analyte concentrations or for limited sample availability (e.g., embryonic tissue), measurements from as little as 10-20 mg of tissue can produce rigorous data, though pooling of samples may be necessary.[5] It is crucial to optimize the sample amount to avoid overloading the extraction system, which can lead to poor extraction efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What is a reasonable expected yield for this compound from tissues?

A1: The concentration of this compound can vary significantly between different tissue types. For instance, in rat kidney, a concentration of 0.25 µM has been reported.[6] It is important to consult the literature for expected concentrations in your specific tissue of interest to gauge your extraction efficiency.

Q2: Which extraction method is better: protein precipitation (PPT) or liquid-liquid extraction (LLE)?

A2: Both PPT and LLE are commonly used for retinoid extraction from biological matrices.[7]

  • PPT (e.g., with acetonitrile) is a simpler and faster method.[7]

  • LLE (e.g., with hexane (B92381) or methyl-tert-butyl ether) can provide a cleaner extract by more effectively removing interfering substances, which can be crucial for reducing matrix effects in LC-MS/MS analysis.[7] The optimal method may depend on the tissue type and the downstream analytical technique.

Q3: How can I be sure that the this compound I'm detecting is not an artifact of the extraction process?

A3: This is a valid concern, as the epoxide moiety can be reactive. To confirm that this compound is an endogenous metabolite and not an artifact, control experiments are necessary. This can include processing a blank matrix (a sample known not to contain the analyte) spiked with a standard of all-trans-retinoic acid through the entire extraction procedure to see if any 5,6-epoxidation occurs.[3][6]

Q4: My LC-MS/MS signal for this compound is low and noisy. What can I do to improve it?

A4: Low signal and high noise in LC-MS/MS analysis can be due to several factors:

  • Poor Ionization: this compound can be analyzed in both positive ([M+H]⁺ at m/z 317.2) and negative ([M-H]⁻ at m/z 315.2) ionization modes.[7] Optimizing the ionization source parameters (e.g., spray voltage, gas flow, temperature) for your specific instrument is critical.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte. A more rigorous sample cleanup, such as solid-phase extraction (SPE), or optimizing the chromatographic separation to resolve the analyte from interferences can help.

  • Suboptimal Fragmentation: If you are using Multiple Reaction Monitoring (MRM), ensure that the precursor and product ion transitions and collision energies are optimized for this compound.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and related retinoids in rat kidney tissue. This data can serve as a benchmark for expected physiological levels.

CompoundTissueConcentration (µM)Citation
This compoundRat Kidney0.25[6]
all-trans-Retinoic acidRat Kidney1.3[6]
Retinol (B82714)Rat Kidney4.6[6]
Retinyl palmitateRat Kidney8.7[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Tissue

This protocol is a general guideline and should be optimized for your specific tissue and analytical instrumentation.

Materials:

  • Tissue sample (10-100 mg)

  • Homogenization Buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.1% BHT)

  • Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Nitrogen gas, high purity

  • Mobile phase for reconstitution

Procedure:

  • Homogenization:

    • Accurately weigh the frozen tissue sample.

    • On ice and under red light, add the tissue to a pre-chilled tube containing an appropriate volume of homogenization buffer.

    • Add the internal standard.

    • Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

  • Protein Precipitation:

    • To the tissue homogenate, add 3 volumes of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add an equal volume of methyl-tert-butyl ether.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (containing the retinoids) to a clean tube.

    • Repeat the extraction of the aqueous layer with another volume of MTBE and combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in a known, small volume of the initial mobile phase for your LC-MS/MS or HPLC analysis.

    • Vortex briefly and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for developing a quantitative LC-MS/MS method.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium formate.

  • Gradient: Develop a gradient to separate this compound from other retinoid isomers and matrix components.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: 25-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI or APCI, positive or negative mode. Optimization is required.

  • MRM Transitions:

    • Positive Mode: Precursor ion [M+H]⁺: m/z 317.2. Product ions would need to be determined by infusing a standard.

    • Negative Mode: Precursor ion [M-H]⁻: m/z 315.2. Product ions would need to be determined by infusing a standard.

  • Source Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and temperature for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample (10-100 mg) homogenization Homogenization (on ice, under red light) tissue->homogenization protein_precipitation Protein Precipitation (Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation (10,000 x g) protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lle Liquid-Liquid Extraction (Methyl-tert-butyl ether) supernatant->lle phase_separation Phase Separation (Centrifugation) lle->phase_separation organic_layer Collect Organic Layer phase_separation->organic_layer drying Evaporation (Nitrogen Stream) organic_layer->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_metabolism Metabolism cluster_action Cellular Action retinoic_acid all-trans-Retinoic Acid cyp_enzymes Cytochrome P450 Enzymes retinoic_acid->cyp_enzymes Metabolism epoxy_retinoic_acid This compound rar Retinoic Acid Receptors (RARα, RARβ, RARγ) epoxy_retinoic_acid->rar Binding & Activation cyp_enzymes->epoxy_retinoic_acid gene_transcription Gene Transcription Modulation rar->gene_transcription cellular_response Cellular Response (e.g., Growth Arrest) gene_transcription->cellular_response

Caption: Metabolic formation and signaling of this compound.

References

How to prevent the degradation of 5,6-Epoxyretinoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the proper storage and handling of 5,6-Epoxyretinoic acid to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like other retinoids, is a sensitive molecule. Its degradation is primarily caused by exposure to:

  • Light: UV and even ambient light can induce isomerization and oxidation.[1][2][3][4][5]

  • Air (Oxygen): Oxygen can lead to oxidative degradation of the molecule.[1][2][3][5]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3][5]

  • Acidic pH: Acidic conditions can lead to the rearrangement of the 5,6-epoxide to 5,8-oxy-retinoic acid.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -80°C in a tightly sealed, opaque container to protect it from light and moisture. Under these conditions, it is expected to be stable for at least two years.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. If you need to store solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. Methanol and chloroform (B151607) are common solvents.

  • Temperature: Store solutions at -80°C.

  • Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil.

  • Short-term Storage: For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: What are the visible signs of this compound degradation?

A4: Visual signs of degradation in retinoid products can include a change in color, often to yellow or brown, and a change in odor.[1] However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC or LC-MS are necessary for accurate assessment.

Q5: Can I store this compound in a standard laboratory refrigerator or freezer?

A5: While a standard freezer (-20°C) is better than refrigeration (2-8°C) or room temperature, -80°C is highly recommended for long-term stability of the solid compound.[5] For solutions, -80°C is also the preferred temperature to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound stock.- Prepare fresh stock solutions from solid compound stored at -80°C. - Aliquot stock solutions to minimize freeze-thaw cycles. - Confirm the concentration and purity of the stock solution using HPLC-UV.
Appearance of unexpected peaks in chromatography (HPLC/LC-MS). Degradation products have formed.- Analyze the sample by LC-MS to identify potential degradation products. Common degradants include isomers and oxidation products. - Review storage and handling procedures to identify potential exposure to light, air, or incompatible chemicals.
Inconsistent experimental results. Inconsistent purity of this compound.- Always handle the compound in a controlled environment with minimal exposure to light and air. - Use freshly prepared solutions for critical experiments. - Perform a purity check of the starting material before initiating a series of experiments.
Precipitation of the compound in solution upon thawing. Poor solubility or solvent evaporation.- Ensure the compound is fully dissolved before use; gentle warming and vortexing may be necessary. - Use high-quality, tightly sealed vials to prevent solvent evaporation during storage.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent under different temperature and light conditions.

1. Materials:

  • This compound (solid)
  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or DMSO)
  • Amber glass vials with Teflon-lined caps
  • Inert gas (argon or nitrogen)
  • Temperature-controlled storage chambers (e.g., -80°C, -20°C, 4°C, 25°C)
  • Light-controlled environment (e.g., dark chamber and a photostability chamber)
  • HPLC system with a UV detector or an LC-MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL). Perform this under dim light.
  • Dispense aliquots of the stock solution into amber glass vials.
  • Purge the headspace of each vial with an inert gas before sealing tightly.
  • Prepare a sufficient number of vials for each storage condition and time point.

3. Storage Conditions:

  • Temperature: Store vials at a minimum of three different temperatures: -80°C (control), -20°C, and 4°C.
  • Light Exposure:
  • Protect one set of samples from light at each temperature.
  • Expose another set to controlled light conditions (as per ICH Q1B guidelines for photostability testing) at a controlled temperature.

4. Time Points:

  • Analyze samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks). The frequency can be adjusted based on the expected stability.

5. Analytical Method:

  • Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
  • Example HPLC Conditions (starting point, requires optimization):
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at an appropriate wavelength (e.g., 350 nm).
  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time for each storage condition.
  • Identify and quantify any major degradation products.

Protocol 2: Sample Preparation for Purity Analysis by LC-MS

This protocol describes the preparation of a this compound sample for purity analysis and identification of potential degradation products by LC-MS.

1. Materials:

  • This compound sample (solid or in solution)
  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)
  • LC-MS grade formic acid
  • Microcentrifuge tubes or autosampler vials

2. Sample Preparation:

  • If starting from a solid, accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 100 µg/mL).
  • If starting from a solution, dilute it to a suitable concentration for LC-MS analysis (typically in the low µg/mL to high ng/mL range).
  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
  • Transfer the final solution to an autosampler vial.

3. LC-MS Analysis:

  • Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any impurities.
  • Employ tandem mass spectrometry (MS/MS) to fragment the ions and aid in the structural elucidation of degradation products.
  • Example LC-MS Parameters (starting point):
  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
  • Scan Range: m/z 100-1000.
  • MRM Transitions (for targeted analysis): Based on the parent compound's mass, potential transitions can be predicted. For this compound (MW: 316.43), the precursor ion would be approximately m/z 317.2 [M+H]⁺ in positive mode or m/z 315.2 [M-H]⁻ in negative mode.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Container Atmosphere Light Condition
Solid-80°CLong-term (≥ 2 years)Opaque, tightly sealedNormalDark
Solid-20°CShort to medium-termOpaque, tightly sealedNormalDark
Solution-80°CMedium-termAmber glass, tightly sealedInert gas (Argon/Nitrogen)Dark
Solution-20°CShort-term (aliquots)Amber glass, tightly sealedInert gas (Argon/Nitrogen)Dark

Table 2: ICH Guideline Temperatures for Stability Studies

Study Type Storage Temperature Relative Humidity Minimum Duration
Long-term25°C ± 2°C or 30°C ± 2°C60% ± 5% or 65% ± 5%12 months
Intermediate30°C ± 2°C65% ± 5%6 months
Accelerated40°C ± 2°C75% ± 5%6 months

Note: These are general guidelines and the specific conditions for this compound stability testing should be optimized.

Visualizations

cluster_storage Storage & Handling Best Practices Start This compound (Solid) StoreSolid Store at -80°C in opaque, airtight container Start->StoreSolid PrepSolution Prepare Solution (under dim light, use degassed solvent) StoreSolid->PrepSolution StoreSolution Store Solution at -80°C (aliquot, inert gas overlay) PrepSolution->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Recommended workflow for storing and handling this compound.

cluster_degradation Potential Degradation Pathways Compound This compound Isomers Isomers Compound->Isomers Light OxidationProducts Oxidation Products Compound->OxidationProducts Air (O2) RearrangementProduct 5,8-Oxy-retinoic Acid Compound->RearrangementProduct Acidic pH

Caption: Factors leading to the degradation of this compound.

cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Results or Suspected Degradation CheckStorage Review Storage Conditions (Temp, Light, Air Exposure) Problem->CheckStorage CheckHandling Review Handling Procedures (Solvent quality, exposure time) Problem->CheckHandling PurityAnalysis Perform Purity Analysis (HPLC/LC-MS) CheckStorage->PurityAnalysis CheckHandling->PurityAnalysis PrepareFresh Prepare Fresh Stock from solid at -80°C PurityAnalysis->PrepareFresh Degradation confirmed Result Consistent Results PurityAnalysis->Result Purity acceptable PrepareFresh->Result

References

Technical Support Center: Improving the Solubility of 5,6-Epoxyretinoic Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5,6-Epoxyretinoic acid in in vitro studies, ensuring its proper dissolution is critical for obtaining accurate and reproducible results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for use in cell culture.[1] While it is also soluble in chloroform (B151607) and methanol, these solvents are generally not compatible with live-cell assays.

Q2: My this compound precipitates when I add it to my cell culture medium. Why is this happening?

A2: This is a common issue known as "solvent shock." this compound, like other retinoids, is lipophilic and has very poor solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock solution is diluted into the aqueous medium, the compound can rapidly precipitate out of solution.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A3: The maximum tolerated DMSO concentration is cell-line dependent. As a general guideline, most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a dose-response curve to determine the specific tolerance of your cell line.

Q4: How should I store my this compound stock solution?

A4: Retinoids are sensitive to light and air. Stock solutions should be stored in tightly sealed, light-protected vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

Encountering precipitation of this compound in your experiments can be a significant hurdle. The following guide provides a systematic approach to troubleshooting and resolving these solubility issues.

Troubleshooting Workflow for Compound Precipitation

G Troubleshooting Workflow for this compound Precipitation A Precipitation Observed in Cell Culture Medium B Was the stock solution clear before dilution? A->B C Re-dissolve stock solution. Consider gentle warming (37°C) or sonication. B->C No D Was the final DMSO concentration ≤ 0.1%? B->D Yes C->A E Lower the final concentration of this compound. D->E No F Was the medium pre-warmed to 37°C? D->F Yes E->A G Pre-warm medium before adding the compound. F->G No H Was the stock added dropwise with rapid mixing? F->H Yes G->A I Add stock solution slowly to the vortexing medium. H->I No J Consider using a solubilizing agent (e.g., BSA). H->J Yes, still precipitates I->A K Problem Resolved J->K

Caption: A step-by-step workflow to diagnose and resolve precipitation issues with this compound in in vitro assays.

Quantitative Solubility Data

SolventEstimated Solubility of all-trans-Retinoic Acid
DMSO~20-40 mg/mL
Ethanol (95%)~2.7 mg/mL
ChloroformSoluble[2]
MethanolSoluble[2]
WaterPractically insoluble

Note: The actual solubility of this compound may vary. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 316.43 g/mol . To prepare a 10 mM stock solution, you will need 3.164 mg per 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this step in subdued light.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it at 37°C.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration remains within the tolerated limit for your cells (ideally ≤ 0.1%).

  • Prepare the working solution: a. In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise. This rapid mixing is crucial to prevent precipitation.

  • Immediate use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted solutions in aqueous media.

Retinoid Signaling Pathway

This compound, as a metabolite of retinoic acid, is expected to act through the retinoic acid receptor (RAR) signaling pathway.

G Simplified Retinoid Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus 5,6-ERA This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) 5,6-ERA->CRABP Enters Cell RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR Retinoid X Receptor (RXR) RXR->RARE Transcription Target Gene Transcription RARE->Transcription Activation/Repression

Caption: A diagram illustrating the simplified signaling pathway of retinoids, including this compound (5,6-ERA).

References

Artifact formation during the extraction and analysis of 5,6-Epoxyretinoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction and analysis of 5,6-Epoxyretinoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, offering potential causes and solutions to ensure accurate and reliable results.

Issue Potential Cause(s) Recommended Solution(s)
Appearance of an unexpected peak, potentially 5,8-oxyretinoic acid Acidic conditions during extraction and isolation can cause the rearrangement of this compound to 5,8-oxyretinoic acid, which is a known artifact of this process.[1]- Maintain neutral or slightly basic pH conditions throughout the extraction process.- Use buffered solutions for extraction and reconstitution.- Minimize sample processing time to reduce exposure to potentially acidic environments.
Low recovery of this compound - Degradation: Retinoids are sensitive to light, heat, and oxidation.[2] Exposure to ambient light can lead to degradation and isomerization.[2][3]- Sub-optimal Extraction: Inefficient protein precipitation or liquid-liquid extraction can result in poor recovery.- Analyte Adsorption: The analyte may adsorb to container surfaces, especially if using inappropriate materials.- Protect from Light: Handle all samples and standards under yellow or red light.[3] Use amber vials for storage and processing.[2]- Control Temperature: Keep samples on ice or at reduced temperatures during processing. Store stock solutions and samples at -80°C under an inert gas.[2]- Optimize Extraction: Ensure complete protein precipitation by vigorous vortexing.[4] For LLE, select an appropriate organic solvent and ensure thorough mixing.[4]- Use Appropriate Labware: Utilize silanized glassware or low-adsorption polypropylene (B1209903) tubes.
Poor chromatographic peak shape - Matrix Effects: Co-eluting matrix components can interfere with the analyte peak, leading to tailing, fronting, or broadening.[5]- Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.- Column Degradation: The analytical column may be degraded or contaminated.- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step for cleaner extracts.- Utilize Advanced Separation: Employ techniques like differential mobility separation (SelexION technology) to separate isomers and reduce matrix interference.[5]- Optimize Mobile Phase: Adjust the pH and organic modifier concentration. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.- Column Maintenance: Use a guard column and flush the column regularly. If issues persist, replace the analytical column.
Inconsistent quantification results - Instrument Variability: Fluctuations in the mass spectrometer's performance can lead to inconsistent signal intensity.[6]- Internal Standard Issues: The internal standard may not adequately compensate for matrix effects or extraction variability.- Calibration Curve Problems: Improperly prepared standards or an inappropriate calibration range can lead to inaccurate quantification.- System Suitability Tests: Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.[6]- Appropriate Internal Standard: Use a stable, isotopically labeled internal standard for this compound if available. Ensure consistent addition of the internal standard to all samples and standards.- Proper Calibration: Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound a naturally occurring metabolite or an artifact of the experimental process?

A1: this compound is a true in vivo metabolite of retinoic acid and has been identified in various tissues, including the small intestine, kidney, liver, testes, and serum of rats.[1][7][8] However, it is crucial to use appropriate extraction and analysis methods to prevent its degradation or conversion into artifacts.

Q2: What is the most common artifact formed from this compound during analysis?

A2: The most commonly reported artifact is 5,8-oxyretinoic acid. This compound is generated from this compound under acidic conditions during extraction and isolation procedures.[1]

Q3: What precautions should be taken during sample handling and storage to prevent the degradation of this compound?

A3: To prevent degradation, all procedures should be carried out under yellow or red light to avoid photo-isomerization and degradation.[3] Samples should be kept cold and processed quickly. For long-term storage, samples and stock solutions should be stored at -80°C in amber vials, preferably under an inert gas like argon or nitrogen.[2]

Q4: What are the recommended sample preparation techniques for extracting this compound from biological matrices?

A4: Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).[4]

  • PPT: This method involves adding a solvent like acetonitrile (B52724) to the sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[4]

  • LLE: This technique uses an organic solvent (e.g., methyl-tert-butyl ether) to extract the analyte from the aqueous biological matrix after protein precipitation.[4]

Q5: What analytical technique is best suited for the quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which are necessary for quantifying low-level metabolites in complex biological matrices.[4][9]

Quantitative Data Summary

The following table summarizes relevant quantitative data for retinoids, providing a reference for expected concentrations and analytical parameters.

Parameter Value Matrix/Condition Reference
Endogenous Concentration of this compound 0.25 µMRat Kidney[10]
Endogenous Concentration of all-trans-Retinoic acid 1.3 µMRat Kidney[10]
Endogenous Concentration of Retinol (B82714) 4.6 µMRat Kidney[10]
Endogenous Concentration of Retinyl palmitate 8.7 µMRat Kidney[10]
Michaelis Constant (Km) for this compound formation 3.7 x 10⁻⁶ M (for all-trans-retinoic acid)Rat Kidney Microsomes[11]
Michaelis Constant (Km) for this compound formation 3.2 x 10⁻⁶ M (for 13-cis-retinoic acid)Rat Kidney Microsomes[11]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a general procedure for the extraction of retinoids from plasma or tissue homogenates.

  • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]

Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample cleanup and analyte extraction.

  • To 200 µL of serum, add an appropriate internal standard.

  • Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile).

  • Add 1.2 mL of methyl-tert-butyl ether to the sample.

  • Vortex the mixture for 1 minute to facilitate the extraction of the analyte into the organic phase.[4]

  • Centrifuge for 10 minutes at approximately 13,000 rpm to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

Metabolic Pathway of Retinoic Acid

The following diagram illustrates the formation and subsequent metabolism of this compound from its precursor, all-trans-retinoic acid.

Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Reversible Oxidation atRA all-trans-Retinoic Acid Retinaldehyde->atRA Irreversible Oxidation EpoxyRA This compound atRA->EpoxyRA Epoxidation (CYP450) PolarMetabolites Polar Metabolites (e.g., 4-oxo-RA, 4-OH-RA) atRA->PolarMetabolites Hydroxylation (CYP26) Glucuronide Retinoyl-β-glucuronide atRA->Glucuronide Glucuronidation

Caption: Metabolic pathway of all-trans-retinoic acid.

Experimental Workflow for this compound Analysis

This diagram outlines a typical workflow for the analysis of this compound from biological samples using LC-MS/MS.

cluster_sample_prep Sample Preparation (Under yellow/red light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS Add Internal Standard Sample->IS Extraction Extraction (PPT or LLE) IS->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: LC-MS/MS workflow for this compound.

References

Best practices for handling and storing 5,6-Epoxyretinoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 5,6-Epoxyretinoic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -80°C.[1] Under these conditions, it is stable for at least two years.[1]

Q2: How should I handle this compound upon receiving it?

A2: this compound is typically shipped on dry ice. Upon receipt, it should be immediately stored at the recommended -80°C to maintain its stability.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in chloroform (B151607) and methanol (B129727).[1] It is slightly soluble in methanol when sonicated. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in an aqueous buffer or cell culture medium.

Q4: Is this compound sensitive to light?

A4: Yes, like other retinoids, this compound is expected to be sensitive to light. Retinoids can undergo photoisomerization and photodegradation upon exposure to UV light.[2][3] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Q5: What are the primary safety concerns when working with this compound?

A5: As a retinoid, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh stock solutions. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Protect from light at all times. - Ensure storage at -80°C.
Precipitation in Aqueous Media - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. - Add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion. - Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Incorrect Cell Culture Conditions - Confirm the health and viability of the cell line. - Ensure the cell density is appropriate for the assay.
Issue 2: Artifacts or Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Potential Cause Troubleshooting Steps
Isomerization - Minimize exposure of samples to light and heat during preparation and analysis. - Use a mobile phase and sample diluent that are known to be compatible with retinoids.
Formation of Degradation Products - Acidic conditions can lead to the formation of 5,8-oxyretinoic acid from this compound.[4] Buffer the samples and mobile phase to a neutral pH if possible. - Avoid strong acids during extraction and sample preparation.
Contamination - Use high-purity solvents and reagents. - Ensure all glassware and plasticware are thoroughly clean.

Data Presentation

Solubility of this compound
Solvent Solubility Reference
ChloroformSoluble[1]
MethanolSoluble[1]
Stability of this compound
Storage Condition Stability Reference
-80°C≥ 2 years[1]
Biological Activity of this compound

EC₅₀ values for the activation of retinoic acid receptor (RAR)-mediated transcription:

Receptor Isoform EC₅₀ (nM) Reference
RARα77[1][6]
RARβ35[1][6]
RARγ4[1][6]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube under subdued light.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol for Cell Treatment and Subsequent Analysis by HPLC

This is a general workflow that may need to be optimized for specific cell lines and experimental goals.

I. Cell Treatment

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • On the day of treatment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure thorough mixing to avoid precipitation.

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period.

II. Sample Preparation for HPLC Analysis

  • After incubation, collect the cells and/or the cell culture medium.

  • For intracellular analysis, wash the cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., sonication in a lysis buffer).

  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724) to the cell lysate or medium.

  • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

III. HPLC Analysis

  • Use a C18 reversed-phase column suitable for the analysis of small molecules.

  • A common mobile phase for retinoid analysis is a gradient of acetonitrile and water with a small amount of an acid (e.g., 0.1% formic acid or acetic acid). However, be mindful of the potential for acid-catalyzed degradation.

  • Set the UV detector to the appropriate wavelength for this compound (the maximum absorbance for retinoids is typically around 340-350 nm).

  • Inject the prepared sample and analyze the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Culture Medium) stock->working Dilute treat Treat Cells working->treat incubate Incubate treat->incubate extract Extract Compound incubate->extract hplc HPLC Analysis extract->hplc

Caption: Experimental workflow for cell-based assays using this compound.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERA 5,6-Epoxyretinoic Acid RAR RAR ERA->RAR RARE RARE RAR->RARE Binds to RXR RXR RXR->RARE Heterodimerizes with RAR Transcription Gene Transcription RARE->Transcription Activates

Caption: Simplified signaling pathway of this compound via Retinoic Acid Receptors (RARs).

References

Enhancing the detection sensitivity of 5,6-Epoxyretinoic acid in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,6-Epoxyretinoic acid (5,6-ERA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the detection sensitivity of 5,6-ERA in biological samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for 5,6-ERA Degradation of Analyte: 5,6-ERA is sensitive to light, acid, and heat.- Protect samples from light at all stages. Use amber vials and work under low-light conditions.- Avoid acidic conditions during extraction; the epoxide ring is unstable at low pH.[1] - Keep samples on ice or at 4°C during processing and store at -80°C for long-term stability.
Inefficient Extraction: The polarity of 5,6-ERA requires an optimized extraction solvent.- For liquid-liquid extraction (LLE), use a solvent like methyl-tert-butyl ether (MTBE) which has shown good recovery for retinoids.[2] - For solid-phase extraction (SPE), a reversed-phase C18 sorbent is a good starting point. Ensure proper conditioning of the SPE cartridge.
Poor Ionization in Mass Spectrometer: The carboxylic acid moiety of 5,6-ERA may not ionize efficiently.- Consider chemical derivatization to introduce a permanently charged group. Reagents like N,N-dimethylpiperazine iodide (DMPI) can significantly enhance signal in positive ion mode.[3][4][5] - Optimize MS source parameters (e.g., temperature, gas flows, and voltages). Atmospheric pressure chemical ionization (APCI) can be effective for retinoids.[6]
High Background Noise/Interference Matrix Effects: Co-eluting substances from the biological matrix (e.g., phospholipids (B1166683) in plasma) can suppress or enhance the analyte signal.- Improve sample cleanup. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation (PPT).[7] - Optimize the chromatographic separation to resolve 5,6-ERA from interfering peaks. A longer gradient or a different column chemistry may be necessary.[6] - Use a stable isotope-labeled internal standard for 5,6-ERA to compensate for matrix effects.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.- Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a weak acid like formic acid can improve peak shape for acidic analytes. - Use a high-purity, end-capped column to minimize silanol (B1196071) interactions.
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample or inject a smaller volume.
Inconsistent Results/Poor Reproducibility Sample Preparation Variability: Manual extraction steps can introduce variability.- Use an automated sample preparation system if available.- Ensure consistent vortexing times and solvent volumes for all samples.- Use a reliable internal standard to normalize for variations in extraction recovery.
Analyte Instability: Isomerization or degradation of 5,6-ERA during sample processing.- Minimize the time samples are at room temperature. - Prepare samples in batches and analyze them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for extracting 5,6-ERA from plasma?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE with a solvent like methyl-tert-butyl ether (MTBE) is a relatively simple method with good recovery for retinoids.[2] However, SPE using a reversed-phase C18 cartridge often provides a cleaner extract, which can be crucial for minimizing matrix effects and enhancing sensitivity in LC-MS/MS analysis.[7]

Q2: How can I improve the sensitivity of my LC-MS/MS method for 5,6-ERA?

A2: To enhance sensitivity, consider the following:

  • Chemical Derivatization: Derivatizing the carboxylic acid group of 5,6-ERA with a reagent that introduces a permanent positive charge, such as N,N-dimethylpiperazine iodide (DMPI), can increase detection limits by up to 50-fold in positive ion mode mass spectrometry.[3][4][5]

  • Optimized Sample Cleanup: Use SPE to remove interfering matrix components that can cause ion suppression.

  • Advanced MS Techniques: Employing techniques like differential mobility spectrometry (e.g., SelexION) can help separate 5,6-ERA from isomers and background interferences, thereby improving the signal-to-noise ratio.[6]

Q3: What are the expected mass transitions (MRM) for 5,6-ERA in an LC-MS/MS analysis?

A3: The molecular weight of this compound is 316.43 g/mol . While specific, validated MRM transitions for 5,6-ERA are not widely published, they can be predicted or determined empirically.

  • In negative ion mode (ESI-) , the precursor ion would be [M-H]⁻ at m/z 315.2.

  • In positive ion mode (ESI+) , the precursor ion would be [M+H]⁺ at m/z 317.2. Product ions would result from characteristic fragmentation, such as the loss of water or cleavage of the polyene chain. For related retinoids, common transitions have been established that can serve as a starting point for optimization.[8]

Q4: Is 5,6-ERA commercially available as a standard?

A4: Yes, all-trans-5,6-epoxy Retinoic acid is available from commercial suppliers such as Cayman Chemical.[9] It is crucial to use a certified reference standard for accurate quantification.

Q5: What are the known biological roles of 5,6-ERA?

A5: this compound is a biologically active metabolite of all-trans-retinoic acid.[1] It has been shown to be an agonist for all isoforms of the retinoic acid receptor (RAR), with EC50 values of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively.[9] It can also induce growth arrest in certain cancer cell lines.[9]

Data Presentation

Table 1: LC-MS/MS Performance Data for Retinoid Analysis

This table summarizes typical performance metrics from validated LC-MS/MS methods for retinoic acid isomers, providing an expected range for a 5,6-ERA assay.

Parameter all-trans-Retinoic Acid 13-cis-Retinoic Acid Reference
Limit of Detection (LOD) 10 fmol-[10]
Limit of Quantification (LOQ) 20 fmol-[10]
Linear Range 20 fmol - 10 pmol-[10]
Intra-assay Precision (%CV) 5.4 ± 0.4%-[10]
Inter-assay Precision (%CV) 8.9 ± 1.0%-[10]
Extraction Recovery (Plasma) 75.63% - 81.61%-[2]
Table 2: Endogenous Concentrations of Retinoids in Biological Samples

This table provides reported concentrations of 5,6-ERA and its parent compound in rat kidney, highlighting the low endogenous levels that necessitate a sensitive detection method.

Retinoid Concentration (µM) Biological Matrix Species Reference
This compound 0.25KidneyRat[11]
all-trans-Retinoic Acid 1.3KidneyRat[11]
Retinol (B82714) 4.6KidneyRat[11]
Retinyl Palmitate 8.7KidneyRat[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 5,6-ERA from Plasma/Serum

This protocol is adapted from established methods for retinoid extraction.[8][12][13]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 5,6-ERA)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Nitrogen gas for evaporation

  • Reconstitution solvent (e.g., 50:50 Methanol (B129727):Water)

Procedure:

  • To a 200 µL aliquot of plasma/serum in a glass tube, add the internal standard.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Add 1.2 mL of MTBE and vortex vigorously for 1 minute.

  • Centrifuge at ~13,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 5,6-ERA

This is a general protocol for SPE that should be optimized for 5,6-ERA analysis.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 100 mg)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5-20% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 column volumes of water through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing: Pass 1-2 column volumes of the wash solvent through the cartridge to remove weakly bound interferences.

  • Elution: Elute the 5,6-ERA with 1-2 column volumes of the elution solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is extract Extraction (LLE or SPE) add_is->extract evap Evaporate Solvent extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS Detection (ESI or APCI) lc->ms mrm Quantification (MRM) ms->mrm data Data Analysis mrm->data

Caption: General workflow for the analysis of 5,6-ERA in biological samples.

signaling_pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus RA_extra all-trans-Retinoic Acid RA_cyto atRA RA_extra->RA_cyto Transport ERA_extra This compound ERA_cyto 5,6-ERA ERA_extra->ERA_cyto Transport CYP Cytochrome P450 Enzymes CYP->ERA_cyto Epoxidation RA_cyto->CYP RAR RAR ERA_cyto->RAR Binding RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR RXR RXR->RARE transcription Target Gene Transcription RARE->transcription

Caption: Metabolic formation and signaling pathway of this compound.

References

Validation & Comparative

A Comparative Guide to 5,6-Epoxyretinoic Acid and All-Trans Retinoic Acid in Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5,6-Epoxyretinoic acid and all-trans retinoic acid (ATRA), two critical retinoids involved in the regulation of cell differentiation. We present key experimental data, detailed protocols, and visual representations of their signaling pathways to facilitate an objective assessment of their performance and mechanisms of action.

Introduction

All-trans retinoic acid (ATRA) is a well-established and potent inducer of cell differentiation, utilized in both research and clinical settings, particularly in the treatment of acute promyelocytic leukemia (APL).[1] this compound is a naturally occurring metabolite of ATRA.[2] While often considered a catabolic product, studies have revealed its own intrinsic biological activity, including the ability to bind to and activate retinoic acid receptors (RARs) and induce cell differentiation.[3] This guide delves into a direct comparison of these two molecules to elucidate their relative potencies and potential therapeutic implications.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data comparing the biological activities of this compound and ATRA.

Table 1: Retinoic Acid Receptor (RAR) Transactivation

This table presents the half-maximal effective concentration (EC50) values for the transactivation of RARα, RARβ, and RARγ by this compound and ATRA. Lower EC50 values indicate higher potency.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
This compound 77354
All-trans retinoic acid (ATRA) 16992

Data sourced from Idres et al., 2002.

Table 2: Induction of Granulocytic Differentiation in NB4 Cells

This table shows the EC50 values for the induction of differentiation in the human promyelocytic leukemia cell line, NB4, as measured by the Nitroblue Tetrazolium (NBT) reduction assay.

CompoundEC50 for NBT Reduction (nM)
This compound 99.5 ± 1.5
All-trans retinoic acid (ATRA) 15.8 ± 1.7

Data sourced from Idres et al., 2001.[4]

Signaling Pathways

Both this compound and ATRA exert their effects on cell differentiation primarily through the activation of retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid This compound or ATRA CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to Coactivators Coactivators RARE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates Differentiation Cell Differentiation TargetGenes->Differentiation Leads to

Figure 1. Simplified signaling pathway for this compound and ATRA.

Upon entering the cell, both retinoids bind to Cellular Retinoic Acid Binding Protein (CRABP), which facilitates their transport to the nucleus. In the nucleus, they bind to RARs, which then form a heterodimer with Retinoid X Receptors (RXRs). This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes that drive the process of cell differentiation.[3]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Culture and Differentiation Induction (NB4 Cells)
  • Cell Line: Human NB4 acute promyelocytic leukemia cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction:

    • Seed NB4 cells at a density of 2 x 10^5 cells/mL.

    • Add this compound or ATRA to the desired final concentration (e.g., from 1 nM to 1 µM). A vehicle control (e.g., DMSO or ethanol) should be run in parallel.

    • Incubate the cells for the desired time period (e.g., 72 to 120 hours).[3]

    • Assess cell differentiation using the methods described below.

Experimental_Workflow_NB4 start Start: NB4 Cell Culture seed Seed Cells at 2 x 10^5 cells/mL start->seed treat Treat with Retinoid (5,6-Epoxy-RA or ATRA) or Vehicle Control seed->treat incubate Incubate for 72-120 hours at 37°C, 5% CO2 treat->incubate assess Assess Differentiation incubate->assess nbt NBT Reduction Assay assess->nbt flow Flow Cytometry (CD11b/c) assess->flow morphology Morphological Analysis assess->morphology end End: Data Analysis nbt->end flow->end morphology->end

Figure 2. General workflow for inducing and assessing NB4 cell differentiation.

Assessment of Granulocytic Differentiation

1. Nitroblue Tetrazolium (NBT) Reduction Assay:

This assay measures the ability of differentiated cells to produce superoxide (B77818) radicals, a characteristic of mature phagocytes.

  • Procedure:

    • Harvest and wash the treated cells.

    • Resuspend the cells in fresh culture medium.

    • Add NBT solution (1 mg/mL) and 12-O-tetradecanoylphorbol-13-acetate (TPA) (200 ng/mL).

    • Incubate for 20-30 minutes at 37°C.

    • Count the number of blue-black formazan-positive cells (NBT-positive) out of at least 200 cells using a light microscope.[4]

2. Flow Cytometry for Cell Surface Markers:

This method quantifies the expression of differentiation-specific cell surface markers.

  • Markers:

    • CD11b and CD11c: Markers of myeloid differentiation.

  • Procedure:

    • Harvest and wash the treated cells.

    • Incubate the cells with fluorescently labeled antibodies against CD11b or CD11c.

    • Analyze the cells using a flow cytometer to determine the percentage of marker-positive cells.[3]

3. Morphological Analysis:

Visual inspection of cell morphology provides qualitative evidence of differentiation.

  • Procedure:

    • Prepare cytospin slides of the treated cells.

    • Stain the slides with May-Grünwald-Giemsa stain.

    • Examine the cells under a light microscope for features of mature granulocytes, such as segmented nuclei and cytoplasmic granules.[3]

Retinoic Acid Receptor (RAR) Transactivation Assay

This assay measures the ability of the compounds to activate RARs and drive the expression of a reporter gene.

  • Cell Line: COS-7 cells are commonly used for transient transfection assays.

  • Plasmids:

    • Expression vectors for RARα, RARβ, or RARγ.

    • A reporter plasmid containing a RARE linked to a reporter gene (e.g., luciferase).

    • A control plasmid for normalization (e.g., β-galactosidase).

  • Procedure:

    • Cotransfect COS-7 cells with the RAR expression vector, the RARE-reporter plasmid, and the control plasmid.

    • After transfection, treat the cells with various concentrations of this compound or ATRA.

    • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase).

    • Normalize the reporter activity to the control activity to determine the fold induction.

    • Calculate the EC50 value from the dose-response curve.

Summary and Conclusion

Both this compound and all-trans retinoic acid are capable of inducing cell differentiation through the RAR-mediated signaling pathway.

  • Potency in Receptor Activation: this compound demonstrates a higher potency for activating RARγ compared to ATRA, while ATRA is more potent in activating RARβ. Their potencies for RARα are comparable, with this compound showing slightly higher potency in the cited study.

  • Potency in Inducing Differentiation: In the context of inducing granulocytic differentiation in NB4 cells, ATRA is significantly more potent than this compound, as indicated by its substantially lower EC50 value in the NBT reduction assay.[4]

These findings suggest that while this compound is a biologically active metabolite of ATRA capable of inducing differentiation, it is less potent than its parent compound in a functional cellular assay of granulocytic differentiation. The differential activation of RAR isotypes by these two compounds may lead to distinct downstream gene expression profiles and biological outcomes, warranting further investigation for specific therapeutic applications. This guide provides the foundational data and methodologies for researchers to further explore the nuanced roles of these retinoids in cell differentiation and their potential in drug development.

References

A Comparative Analysis of 5,6-Epoxyretinoic Acid and Other Key Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5,6-Epoxyretinoic acid and other prominent retinoids, focusing on their biochemical and cellular activities. The information is intended to assist researchers and professionals in the fields of molecular biology, pharmacology, and drug development in understanding the relative potencies and mechanisms of action of these compounds.

Introduction to Retinoids

Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that regulate a wide array of biological processes, including embryonic development, cell proliferation and differentiation, and immune function.[1] Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[1] Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

This guide focuses on a comparative evaluation of this compound, a metabolite of all-trans-retinoic acid (ATRA), against other well-characterized natural and synthetic retinoids.

Biochemical Properties and Receptor Activation

The biological activity of a retinoid is intimately linked to its ability to bind to and activate RARs and RXRs. The following table summarizes the available quantitative data on the receptor activation potencies (EC50 values) and binding affinities (IC50/Kd values) of this compound and other selected retinoids.

RetinoidReceptor SubtypeEC50 (nM)IC50 (nM)Kd (nM)
This compound RARα77--
RARβ35--
RARγ4--
all-trans-Retinoic Acid (ATRA) RARα~2.0~3.80.2-0.7
RARβ~1.1~4.00.2-0.7
RARγ~0.8~4.50.2-0.7
9-cis-Retinoic Acid RARα191 ± 20-0.2-0.7
RARβ50 ± 17-0.2-0.7
RARγ45 ± 5.0-0.2-0.7
RXRα100 ± 25-15.7
RXRβ200 ± 30-18.3
RXRγ140 ± 13-14.1
13-cis-Retinoic Acid RARα---
RARβ---
RARγ---
Am580 (RARα-selective) RARα0.3--
RARβ8.6--
RARγ13--
TTNPB (Pan-RAR agonist) RARα2.0 - 213.8 - 5.1-
RARβ1.1 - 44.0 - 4.5-
RARγ0.8 - 2.44.5 - 9.3-

EC50 values represent the concentration of the ligand that gives half-maximal response in a transcriptional activation assay. IC50 values represent the concentration of a competing ligand that displaces 50% of a radiolabeled ligand in a binding assay. Kd (dissociation constant) is a measure of binding affinity. Lower values for EC50, IC50, and Kd indicate higher potency/affinity. Data is compiled from multiple sources and experimental conditions may vary.[2][3][4][5][6][7]

Cellular Activities: Proliferation and Differentiation

The ability of retinoids to modulate cell proliferation and induce differentiation is a cornerstone of their therapeutic potential, particularly in oncology and dermatology.

Cell Proliferation:

RetinoidCell LineEffectConcentration
This compound MCF-7 (Breast Cancer)Growth Arrest1 µM
NB4 (Leukemia)Growth Arrest1 µM
all-trans-Retinoic Acid (ATRA) HL-60 (Leukemia)Growth Inhibition1 µM
Am580 APL cellsGranulocytic Maturation10- to 100-fold lower than ATRA
TTNPB MXT-HI, MXT-HS (Breast Cancer)Growth Inhibition0.25 mg/kg

Cell Differentiation:

Studies have shown that various retinoids can induce the differentiation of stem cells and cancer cells into more specialized cell types. For instance, ATRA is a well-established inducer of neuronal differentiation in embryonic stem cells.[8][9] The synthetic retinoid Am580 is a powerful inducer of granulocytic maturation in acute promyelocytic leukemia (APL) cells, demonstrating significantly higher potency than ATRA in this context.[10] While specific comparative data on the differentiation-inducing potential of this compound is limited, its ability to induce growth arrest suggests a potential role in modulating cellular differentiation pathways.

Signaling Pathways and Experimental Workflows

The biological effects of retinoids are initiated through a well-defined signaling cascade. The following diagrams illustrate the canonical retinoid signaling pathway and a typical experimental workflow for comparing the activity of different retinoids.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid CRABP CRABP Retinoid->CRABP Binds RAR RAR Retinoid->RAR Binds Retinoid_CRABP Retinoid-CRABP Complex CRABP->Retinoid_CRABP Retinoid_CRABP->RAR Translocates to Nucleus and releases Retinoid RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Coactivators Coactivators RARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical Retinoid Signaling Pathway.

Retinoid_Comparison_Workflow cluster_preparation Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis Retinoids Prepare Retinoid Solutions (5,6-Epoxy-RA, ATRA, etc.) Binding_Assay Receptor Binding Assay (Radioligand Displacement) Retinoids->Binding_Assay Transcription_Assay Transcriptional Activation Assay (Reporter Gene) Retinoids->Transcription_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Retinoids->Proliferation_Assay Differentiation_Assay Cell Differentiation Assay (Marker Expression) Retinoids->Differentiation_Assay Cells Culture Target Cells (e.g., Cancer cell line, Stem cells) Cells->Binding_Assay Cells->Transcription_Assay Cells->Proliferation_Assay Cells->Differentiation_Assay Data_Collection Collect Quantitative Data (EC50, IC50, % Inhibition, etc.) Binding_Assay->Data_Collection Transcription_Assay->Data_Collection Proliferation_Assay->Data_Collection Differentiation_Assay->Data_Collection Comparison Comparative Analysis (Tables, Graphs) Data_Collection->Comparison

Caption: Experimental Workflow for Retinoid Comparison.

Experimental Protocols

A variety of established experimental protocols are utilized to compare the biological activities of different retinoids. Below are summaries of the key methodologies.

Receptor Binding Assays

These assays are designed to determine the affinity of a retinoid for RAR and RXR subtypes. A common method is the competitive radioligand binding assay.

  • Principle: This assay measures the ability of an unlabeled retinoid (the competitor) to displace a radiolabeled retinoid (e.g., [³H]9-cis-Retinoic acid) from its receptor.[11]

  • Procedure Outline:

    • Prepare cell lysates or nuclear extracts containing the RAR or RXR subtype of interest.

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled retinoid and varying concentrations of the unlabeled competitor retinoid.

    • Separate the receptor-bound radioligand from the free radioligand, typically by filtration.[12]

    • Quantify the radioactivity of the bound fraction using a scintillation counter.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[12]

Transcriptional Activation Assays

These assays quantify the ability of a retinoid to activate gene transcription through RAR/RXR heterodimers. Reporter gene assays are widely used for this purpose.

  • Principle: Cells are transiently transfected with two plasmids: an expression vector for the RAR and/or RXR subtype and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE.[13] Activation of the receptor by a retinoid leads to the expression of the reporter gene, which can be easily measured.

  • Procedure Outline:

    • Co-transfect the expression and reporter plasmids into a suitable cell line (e.g., MCF-7, COS-1).

    • Treat the transfected cells with various concentrations of the retinoids being tested.

    • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).[14]

    • The EC50 value, the concentration of the retinoid that produces 50% of the maximal reporter activity, is calculated.

Cell Proliferation Assays

These assays measure the effect of retinoids on the growth of cell populations.

  • Principle: Various methods can be used, such as the MTT assay, which measures the metabolic activity of viable cells, or the BrdU incorporation assay, which measures DNA synthesis.

  • Procedure Outline (MTT Assay):

    • Seed cells in a multi-well plate and allow them to attach.

    • Treat the cells with different concentrations of the retinoids.

    • After a set incubation period, add MTT solution to the wells. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • The absorbance is proportional to the number of viable cells.

Cell Differentiation Assays

These assays assess the ability of retinoids to induce cells to differentiate into more specialized cell types.

  • Principle: Differentiation is typically evaluated by monitoring changes in cell morphology and the expression of specific differentiation markers.

  • Procedure Outline (Neuronal Differentiation of Stem Cells):

    • Culture embryonic stem cells in suspension to form embryoid bodies.

    • Treat the embryoid bodies with the retinoid of interest (e.g., ATRA) at a specific concentration.[8]

    • After a defined period, analyze the cells for the expression of neuronal markers (e.g., β-III tubulin, MAP2) using techniques such as immunocytochemistry or Western blotting.

Conclusion

This comparative analysis highlights the distinct biochemical and cellular activities of this compound in relation to other well-characterized retinoids. While it demonstrates agonist activity towards RARs, its potency appears to be lower than that of all-trans-retinoic acid. The provided data and experimental outlines offer a valuable resource for researchers investigating the structure-activity relationships of retinoids and exploring their potential therapeutic applications. Further research is warranted to fully elucidate the specific roles and mechanisms of action of this compound in various biological systems.

References

Cross-reactivity of 5,6-Epoxyretinoic Acid with Retinoid X Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5,6-Epoxyretinoic acid (5,6-epoxy-RA) with Retinoid X Receptors (RXRs). Due to a lack of direct experimental data on the binding affinity and transcriptional activation of RXRs by 5,6-epoxy-RA, this document focuses on providing a comparative framework using data for well-characterized retinoids. The objective is to offer researchers a clear overview of the current landscape and the methodologies employed to assess retinoid-RXR interactions.

Introduction to Retinoid X Receptors (RXRs)

Retinoid X Receptors are a group of nuclear receptors that play a critical role in regulating various physiological processes, including cell growth, differentiation, and metabolism.[1][2] There are three main subtypes of RXRs: RXRα, RXRβ, and RXRγ.[1] RXRs can function as homodimers or, more commonly, as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[1][3] The formation of these heterodimers is crucial for the regulation of gene expression in response to various hormonal signals.[3] The endogenous ligand for RXRs is believed to be 9-cis-retinoic acid (9-cis-RA), which can activate RXR homodimers and the RXR moiety in permissive heterodimers.[1]

This compound: An Endogenous Metabolite

This compound is a naturally occurring metabolite of both retinol (B82714) (Vitamin A) and all-trans-retinoic acid (ATRA). While its biological functions are not as extensively studied as other retinoids, it has been shown to be a potent activator of Retinoic Acid Receptors (RARs).

Comparative Analysis of Retinoid Activity on RXRs

CompoundReceptorAssay TypeCell LineEC50 (nM)
9-cis-Retinoic AcidRXRTransactivationKeratinocytes120[4]
All-trans-Retinoic AcidRXRTransactivationKeratinocytes110[4]
SR11237 (Synthetic RXR agonist)RXRTransactivationKeratinocytes11[4]
Bexarotene (Synthetic RXR agonist)RXRαTransactivation-43[5]
LGD100268 (Synthetic RXR agonist)RXRα,β,γTransactivationCV-13-4[6]
Aza-rexinoid 16 (Synthetic RXR agonist)RXRα, β, γTransactivation-64, 117, 125[6]
Nicotinic acid analogue 17 (Synthetic RXR agonist)RXRα,β,γTransactivationCV-15-9[6]

Note: The EC50 values can vary depending on the specific RXR isoform, the cell line used, and the experimental conditions of the transactivation assay.

Experimental Protocols

To facilitate further research into the cross-reactivity of 5,6-epoxy-RA and other novel compounds with RXRs, detailed methodologies for key experimental assays are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for RXRs.

Materials:

  • Purified RXR protein (or nuclear extract from cells overexpressing RXR)

  • Radiolabeled RXR ligand (e.g., [³H]9-cis-retinoic acid)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand with the RXR preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and ligand.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene (luciferase).

Objective: To determine the EC50 value of a test compound for RXR-mediated transactivation.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression plasmid for the desired RXR isoform (e.g., pCMX-hRXRα)

  • Reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE) (e.g., pGL3-RXRE-Luc)

  • Transfection reagent

  • Cell culture medium

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium and co-transfect them with the RXR expression plasmid and the RXRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a sufficient period to allow for gene expression (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.[5][8][9]

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in RXR signaling and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 9-cis-RA RXR RXR Ligand->RXR Binding Heterodimer RXR-RAR Heterodimer Ligand->Heterodimer Activation RXR->Heterodimer RAR RAR RAR->Heterodimer CoR Corepressor Gene Target Gene CoR->Gene Heterodimer->CoR Repression (No Ligand) RXRE RXRE Heterodimer->RXRE Binding CoA Coactivator Heterodimer->CoA Recruitment RXRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein CoA->Gene

Caption: RXR-RAR heterodimer signaling pathway.

Luciferase_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Co-transfect with RXR and RXRE-Luc plasmids A->B C Treat cells with test compounds B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Normalize data and determine EC50 E->F

Caption: Experimental workflow for a luciferase reporter gene assay.

Conclusion

The interaction of this compound with Retinoid X Receptors remains an area that requires further investigation. While it is a known activator of RARs, its cross-reactivity with RXRs has not been quantitatively determined. The comparative data on other retinoids and the detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the complete pharmacological profile of 5,6-epoxy-RA and other novel retinoid compounds. Future studies employing the described binding and transactivation assays are essential to fill the existing data gap and to better understand the potential biological roles of this endogenous retinoid metabolite.

References

A Comparative Guide to the In Vivo Efficacy of 5,6-Epoxyretinoic Acid and 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes, including proliferation, differentiation, and apoptosis. Their potent biological activities have led to their investigation and use in the treatment of various diseases, from dermatological conditions to cancer. This guide focuses on two such retinoids: 5,6-Epoxyretinoic acid, a biologically active metabolite of retinoic acid, and 13-cis-retinoic acid (isotretinoin), a well-established therapeutic agent. The objective is to present a comparative overview of their in vivo efficacy, drawing from available experimental data to highlight their respective biological activities and mechanisms of action.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the key in vivo findings for this compound and 13-cis-retinoic acid from separate studies.

Table 1: Summary of In Vivo Efficacy Data for this compound

Endpoint Animal Model Dosage/Administration Key Findings Reference
Growth PromotionVitamin A-deficient ratsDaily intraperitoneal injections0.5% as active as all-trans-retinoic acid in promoting growth.[1]
Metabolism and DistributionVitamin A-deficient ratsSingle physiological dose of [3H]retinoic acidDetected in small intestine, kidney, liver, testes, and serum. Rapidly metabolized or excreted from intestinal mucosa.[2][3]

Table 2: Summary of In Vivo Efficacy Data for 13-cis-Retinoic Acid (Isotretinoin)

Endpoint Animal Model/Study Population Dosage/Administration Key Findings Reference
ChemopreventionMice and ratsVariedEffective in two-stage skin and urinary bladder carcinogenesis models.[4]
Anti-tumor ActivityNeuroblastoma patientsHigh-dose, pulse administrationEffective in preventing relapse from minimal residual disease.[5]
Immune ModulationHumansOral administrationIncreased percentage of T-helper cells.[6]
Visual Cycle InhibitionRats and mice5–80 mg/kg, intraperitoneal injectionSlowed recovery of rod signaling after light exposure; inhibited rhodopsin regeneration.[7][8]
Serum Lipid ModulationHuman patients (acne treatment)40-60 mg/day, oralSignificant increase in creatine (B1669601) kinase-MB, apolipoprotein B, total cholesterol, and LDL cholesterol.[9]

Signaling Pathways and Mechanisms of Action

Both this compound and 13-cis-retinoic acid are believed to exert their effects primarily through the canonical retinoic acid signaling pathway. This involves binding to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—which then act as ligand-activated transcription factors to regulate the expression of target genes. It is important to note that 13-cis-retinoic acid has a lower affinity for these receptors compared to all-trans-retinoic acid and its in vivo effects are partly attributed to its isomerization to the more active all-trans isomer.

Retinoic Acid Signaling Pathway General Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake RDH RDH Retinol->RDH Oxidation Retinaldehyde Retinaldehyde RDH->Retinaldehyde RALDH RALDH Retinaldehyde->RALDH Oxidation Retinoic_Acid Retinoic Acid (e.g., 5,6-Epoxy-RA, 13-cis-RA) RALDH->Retinoic_Acid CRABP CRABP Retinoic_Acid->CRABP Binding RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Nuclear Translocation and Binding RARE RARE RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression Comparative In Vivo Efficacy Workflow Proposed Workflow for Direct In Vivo Comparison start Animal Model Selection (e.g., Tumor Xenograft Model) grouping Randomization into Treatment Groups start->grouping group1 Vehicle Control grouping->group1 group2 This compound grouping->group2 group3 13-cis-Retinoic Acid grouping->group3 treatment Systemic Administration (e.g., Oral Gavage, IP Injection) group1->treatment group2->treatment group3->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint ex_vivo Ex Vivo Analysis (Histology, Biomarker Analysis) endpoint->ex_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Analysis endpoint->pk_pd data_analysis Statistical Analysis and Comparison ex_vivo->data_analysis pk_pd->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

References

A Head-to-Head Comparative Analysis of 5,6-Epoxyretinoic Acid and 4-oxo-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two key metabolites of all-trans-retinoic acid (ATRA): 5,6-Epoxyretinoic acid (5,6-epoxy-RA) and 4-oxo-retinoic acid (4-oxo-RA). This analysis is intended to inform research and development decisions by presenting their respective biochemical properties, signaling activities, and metabolic fates, supported by experimental data.

Introduction

This compound and 4-oxo-retinoic acid are both oxidative metabolites of ATRA, a critical signaling molecule derived from vitamin A that plays a pivotal role in cellular differentiation, proliferation, and apoptosis. While historically considered inactive catabolites, recent research has demonstrated that these metabolites, particularly 4-oxo-RA, possess significant biological activity.[1][2] Understanding the distinct profiles of these two molecules is crucial for elucidating the full spectrum of retinoid signaling and for the development of novel therapeutic agents. This guide directly compares their performance based on available experimental evidence.

Comparative Data on Biological Activity

The primary mechanism of action for these retinoids is through the activation of retinoic acid receptors (RARs), which are ligand-activated transcription factors.[3] The following tables summarize the quantitative data on the activation of RAR isoforms (α, β, and γ) by 5,6-epoxy-RA and 4-oxo-RA.

Table 1: Activation of Retinoic Acid Receptor (RAR) Isoforms

CompoundRARα (EC50, nM)RARβ (EC50, nM)RARγ (EC50, nM)
This compound 77354
4-oxo-Retinoic acid 33889

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal transcriptional activation of the respective RAR isoform. Data sourced from Idres et al., 2002.

Table 2: Summary of Other Reported Biological Activities

FeatureThis compound4-oxo-Retinoic acidCitations
General In Vivo Activity Reported to have minimal activity in supporting the growth of vitamin A-deficient rats (approximately 0.5% that of ATRA).Demonstrates strong and isomer-specific transcriptional regulatory activity in human skin cells.[2][4]
Cell Differentiation Can induce differentiation of leukemia cell lines.Induces differentiation of various cell types, including human promyelocytic leukemia cells and is involved in the differentiation of embryonic stem cells.[1][5]
Metabolism A physiological metabolite of retinoic acid, with its formation catalyzed by an enzyme system requiring molecular oxygen, magnesium ions, ATP, and NADPH. It is rapidly metabolized or excreted.Considered a product of ATRA catabolism, formed via oxidation, but also possesses independent biological functions.[4][6]

Signaling Pathway

Both 5,6-epoxy-RA and 4-oxo-RA exert their effects by binding to and activating Retinoic Acid Receptors (RARs). These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to various cellular responses.

Retinoid Signaling Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid 5,6-epoxy-RA or 4-oxo-RA CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding and Transport RAR RAR CRABP->RAR Nuclear Translocation RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding to DNA Transcription Modulation of Gene Transcription RARE->Transcription Initiates

A simplified diagram of the retinoid signaling pathway.

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize and compare the activity of 5,6-epoxy-RA and 4-oxo-RA.

Experimental Protocol 1: Competitive Binding Assay for RARs

This assay determines the affinity of the test compounds for the different RAR isoforms by measuring their ability to displace a radiolabeled ligand.

  • Preparation of Nuclear Extracts:

    • Culture cells expressing the specific RAR isoform (α, β, or γ).

    • Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.

    • Determine the protein concentration of the nuclear extract using a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of nuclear extract.

    • Add a constant concentration of a radiolabeled RAR ligand (e.g., [³H]all-trans-retinoic acid).

    • Add increasing concentrations of the unlabeled competitor ligands (5,6-epoxy-RA or 4-oxo-RA) or a known RAR ligand as a positive control.

    • Incubate the mixture at 4°C for 4-6 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or a filter-binding assay.

  • Quantification:

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the competitor ligand.

    • Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Experimental Protocol 2: Luciferase Reporter Gene Assay for Transcriptional Activation

This assay quantifies the ability of the compounds to activate gene transcription mediated by a specific RAR isoform.

  • Cell Culture and Transfection:

    • Seed mammalian cells (e.g., HEK293T or COS-7) in a 96-well plate.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the desired RAR isoform (α, β, or γ).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 5,6-epoxy-RA or 4-oxo-RA. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay:

    • After 18-24 hours of incubation with the compounds, lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of the test compound.

    • Calculate the EC50 value using a sigmoidal dose-response curve fit.

Experimental_Workflow_RAR_Activation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Co-transfect with: - RAR expression vector - RARE-luciferase reporter - Control reporter A->B C Incubate for 24h B->C D Treat cells with varying concentrations of 5,6-epoxy-RA or 4-oxo-RA C->D E Incubate for 18-24h D->E F Lyse cells E->F G Measure Firefly and Renilla luciferase activity F->G H Normalize Firefly to Renilla luciferase activity G->H I Plot dose-response curve H->I J Calculate EC50 values I->J

Workflow for determining RAR transcriptional activation.

Conclusion

The comparative analysis reveals that both this compound and 4-oxo-retinoic acid are biologically active metabolites of ATRA, capable of activating retinoic acid receptors. Notably, 4-oxo-retinoic acid demonstrates potent transcriptional activity, particularly for RARα and RARβ, suggesting it may play a more significant role in mediating retinoid signaling in certain tissues than previously appreciated. Conversely, 5,6-epoxy-retinoic acid shows a preference for RARγ activation. The distinct RAR isoform activation profiles of these two metabolites suggest they may have different physiological roles and therapeutic potentials. Further head-to-head studies investigating a broader range of biological endpoints are warranted to fully elucidate their individual contributions to retinoid biology and their potential as pharmacological agents.

References

Confirming the Identity of 5,6-Epoxyretinoic Acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of retinoids and their metabolic pathways, unambiguous identification of isomers is paramount. This guide provides a comparative framework for confirming the identity of 5,6-Epoxyretinoic acid utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Due to the scarcity of publicly available complete 2D NMR datasets for this compound, this guide will leverage the comprehensive spectral data of its well-characterized precursor, all-trans-retinoic acid, as a primary reference for comparison. The expected spectral modifications resulting from the epoxidation at the 5,6-position will be discussed in detail, providing a robust methodology for structural confirmation.

Distinguishing Features: A Comparative Analysis of NMR Data

The introduction of an epoxide ring at the C5-C6 position in the β-ionone ring of retinoic acid induces significant and predictable changes in the NMR spectrum. These changes serve as key diagnostic markers for confirming the identity of this compound and distinguishing it from its precursor and other potential isomers.

Expected ¹H and ¹³C NMR Chemical Shift Changes:

The primary spectral differences will be localized to the protons and carbons in the immediate vicinity of the epoxide. The olefinic protons at C7 and C8, and the methyl groups attached to the β-ionone ring (C1, C1, C5) will experience notable shifts. The characteristic downfield shifts of the olefinic protons in the polyene chain are expected to remain largely unchanged, providing a stable reference frame within the molecule.

Below is a comparison of the experimental ¹H and ¹³C NMR data for all-trans-retinoic acid and the expected chemical shifts for this compound.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Protonall-trans-Retinoic AcidThis compound (Expected)Key Diagnostic Correlations (2D NMR)
H-41.62ShiftedCOSY with H-3; HMBC with C-5, C-6
H-76.31Significant ShiftCOSY with H-8; HMBC with C-5, C-6, C-9
H-86.15Significant ShiftCOSY with H-7; HMBC with C-6, C-9, C-10
H-106.15Minor ShiftCOSY with H-11; HMBC with C-8, C-9, C-12
H-117.05Minor ShiftCOSY with H-10, H-12; HMBC with C-9, C-13
H-126.31Minor ShiftCOSY with H-11; HMBC with C-10, C-13, C-14
H-145.80Minor ShiftHMBC with C-12, C-13, C-15, COOH
1-Me (gem-dimethyl)1.03ShiftedHMBC with C-1, C-2, C-6
5-Me1.72ShiftedHMBC with C-4, C-5, C-6
9-Me2.02Minor ShiftHMBC with C-8, C-9, C-10
13-Me2.37Minor ShiftHMBC with C-12, C-13, C-14

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbonall-trans-Retinoic AcidThis compound (Expected)Key Diagnostic Correlations (2D NMR)
C-134.4ShiftedHMBC from 1-Me protons
C-5137.9Significant Shift (Epoxide Carbon)HMBC from H-4, 5-Me protons
C-6130.4Significant Shift (Epoxide Carbon)HMBC from H-7, 1-Me protons
C-7129.2ShiftedHSQC with H-7; HMBC from H-8, 9-Me protons
C-8137.4ShiftedHSQC with H-8; HMBC from H-7, H-10, 9-Me protons
C-9140.5Minor ShiftHMBC from H-7, H-8, H-10, H-11, 9-Me protons
C-13155.5Minor ShiftHMBC from H-11, H-12, H-14, 13-Me protons
COOH172.5Minor ShiftHMBC from H-14

Experimental Protocols

Standard 2D NMR experiments are crucial for the complete structural assignment of this compound. The following provides a general methodology for acquiring high-quality spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

NMR Instrumentation and Parameters:

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-3 s

    • Relaxation delay: 2 s

    • Number of scans: 16-64

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Spectral width: 200-220 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 2 s

    • Number of scans: 1024 or more, depending on sample concentration.

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Spectral width: 12-16 ppm in both dimensions

    • Data points: 2048 in F2, 256-512 in F1

    • Number of scans: 4-8 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • ¹H spectral width: 12-16 ppm

    • ¹³C spectral width: 160-180 ppm

    • Data points: 2048 in F2, 256 in F1

    • Number of scans: 8-16 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgplpndqf

    • ¹H spectral width: 12-16 ppm

    • ¹³C spectral width: 200-220 ppm

    • Data points: 2048 in F2, 256-512 in F1

    • Number of scans: 16-32 per increment

    • Long-range coupling delay (D6): Optimized for 8 Hz

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for confirming the identity of this compound using 2D NMR.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_Signals Assign Proton and Carbon Signals TwoD_NMR->Assign_Signals Correlate_Data Analyze 2D Correlations Assign_Signals->Correlate_Data Compare_Spectra Compare with Reference Data (all-trans-retinoic acid) Correlate_Data->Compare_Spectra Confirm_Structure Confirm Epoxide Position and Stereochemistry Compare_Spectra->Confirm_Structure

Caption: Workflow for 2D NMR-based identification of this compound.

logical_relationship cluster_2d_nmr 2D NMR Experiments cluster_information Structural Information Structure This compound Structure COSY COSY (¹H-¹H Correlations) Proton_Connectivity Proton Spin Systems (e.g., polyene chain) COSY->Proton_Connectivity HSQC HSQC (¹H-¹³C One-Bond Correlations) Direct_Attachments Direct C-H Attachments HSQC->Direct_Attachments HMBC HMBC (¹H-¹³C Long-Range Correlations) Molecular_Framework Carbon Skeleton and Connectivity of Functional Groups HMBC->Molecular_Framework Proton_Connectivity->Structure Direct_Attachments->Structure Molecular_Framework->Structure

Caption: Complementary information from 2D NMR experiments for structure elucidation.

Unveiling the Biological Clout of 5,6-Epoxyretinoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological potency of 5,6-Epoxyretinoic acid, a key metabolite of retinoic acid. While specific quantitative data such as IC50 and EC50 values in various cell lines remain limited in publicly available literature, this document summarizes its known biological activities, details relevant experimental protocols for its assessment, and visualizes its implicated signaling pathways.

Comparative Biological Potency

CompoundModel SystemObserved EffectRelative Potency
This compound Vitamin A-deficient ratsPromotion of growth0.5% as active as all-trans-retinoic acid[1]
This compound TPA-treated mouse skinInhibition of skin tumor promotionActivity observed

Experimental Protocols for Assessing Biological Potency

To determine the quantitative biological potency of this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of a compound on cell survival.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Neutral Red Uptake Assay:

  • Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Neutral Red Staining: After the treatment period, incubate the cells with a medium containing Neutral Red.

    • Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the lysosomes using a destaining solution.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).

    • Data Analysis: Determine the IC50 value from the dose-response curve.

Apoptosis Assays

These methods are used to investigate if the compound induces programmed cell death.

Annexin V/Propidium Iodide (PI) Staining:

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in a binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Differentiation Assays

To evaluate the potential of this compound to induce cellular differentiation, specific markers are assessed.

Immunofluorescence Staining for Differentiation Markers:

  • Principle: This technique uses fluorescently labeled antibodies to visualize the expression and localization of specific proteins that are markers of a differentiated cell type.

  • Protocol:

    • Cell Culture and Treatment: Culture appropriate stem or progenitor cells (e.g., embryonic stem cells, neural stem cells) and treat them with various concentrations of this compound.

    • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes if the target protein is intracellular.

    • Blocking and Antibody Incubation: Block non-specific antibody binding sites and then incubate with a primary antibody specific to a differentiation marker (e.g., β-III tubulin for neurons, keratin (B1170402) for epithelial cells).

    • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstaining and Imaging: Counterstain the nuclei (e.g., with DAPI) and visualize the cells using a fluorescence microscope.

    • Quantification: The percentage of cells expressing the differentiation marker can be quantified to determine the EC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_ERA This compound CRABP CRABP 5_6_ERA->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to DNA CoA Co-activators RXR->CoA Recruits upon ligand binding CoR Co-repressors CoR->RXR Dissociates upon ligand binding Gene_Transcription Gene Transcription CoA->Gene_Transcription Initiates Biological Effects Cell Differentiation, Apoptosis, Growth Inhibition Gene_Transcription->Biological Effects Leads to

Canonical Retinoid Signaling Pathway.

The diagram above illustrates the generally accepted signaling pathway for retinoids. This compound, like other retinoic acid isomers, is expected to bind to Cellular Retinoic Acid Binding Proteins (CRABP) in the cytoplasm, translocate to the nucleus, and bind to Retinoic Acid Receptors (RARs). This binding event leads to the heterodimerization of RARs with Retinoid X Receptors (RXRs). The RAR/RXR complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This process typically involves the dissociation of co-repressors and the recruitment of co-activators, ultimately leading to the transcription of genes that regulate cellular processes such as differentiation, apoptosis, and growth inhibition.

Experimental_Workflow_Potency_Assay cluster_assays Endpoint Assays start Start: Select Cell Line cell_culture Cell Culture & Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with this compound (Dose-response concentrations) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, Neutral Red) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis differentiation Differentiation Assay (Immunofluorescence) incubation->differentiation data_acquisition Data Acquisition (Spectrophotometry, Flow Cytometry, Microscopy) viability->data_acquisition apoptosis->data_acquisition differentiation->data_acquisition analysis Data Analysis (Dose-Response Curves) data_acquisition->analysis end Determine IC50 / EC50 analysis->end

General Experimental Workflow for Potency Assessment.

The workflow diagram outlines the key steps in determining the biological potency of this compound in a chosen cell line. The process begins with cell culture and seeding, followed by treatment with a range of compound concentrations. After an appropriate incubation period, various endpoint assays can be performed to measure cell viability, apoptosis, or differentiation. The data from these assays are then used to generate dose-response curves, from which key potency metrics like IC50 or EC50 values can be derived.

References

Side-by-side comparison of the metabolic stability of retinoic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the metabolic stability of various retinoic acid analogs, crucial for the development of novel therapeutics with optimized pharmacokinetic profiles. The information presented herein is supported by experimental data from in vitro studies, offering insights into the metabolic fate of these compounds.

Introduction to Retinoid Metabolism

The biological activity of retinoic acid and its analogs is tightly regulated by their metabolic clearance, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[1] Among these, the CYP26 subfamily (CYP26A1, CYP26B1, and CYP26C1) plays a pivotal role in the oxidative metabolism of retinoids, converting them into more polar and readily excretable metabolites.[2][3] Understanding the metabolic stability of different retinoic acid analogs is therefore essential for predicting their in vivo half-life, bioavailability, and potential for drug-drug interactions.

Quantitative Comparison of Metabolic Stability

The following table summarizes available quantitative data on the metabolic stability of several retinoic acid analogs from in vitro experiments. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

CompoundSystemParameterValueReference
Endogenous Retinoids
all-trans-Retinoic Acid (atRA)Recombinant Human CYP26A1Km9.4 nM[2]
Recombinant Human CYP26A1Vmax11.3 pmol/min/pmol P450[2]
Recombinant Human CYP26A1Intrinsic Clearance (CLint)1.2 mL/min/pmol P450[2]
B-lymphocyte culturest1/2~3 days[4]
4-hydroxy-Retinoic Acid (4-OH-RA)Recombinant Human CYP26A1 & CYP26B1KmNanomolar range[5]
4-oxo-Retinoic Acid (4-oxo-RA)Recombinant Human CYP26C1CLint10-fold higher than CYP26A1/B1[5]
Synthetic Retinoids
TrifaroteneHuman Liver Microsomest1/25 minutes[6]
Human Keratinocytest1/2> 24 hours[6]
BMS-189532 (RARα antagonist)In vitro liver microsomeMetabolic StabilityFaster than BMS-493 (pan-antagonist)[7]
BMS-195614 (RARα antagonist)In vitro liver microsomeMetabolic StabilityFaster than BMS-493 (pan-antagonist)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of metabolic stability studies. Below are representative protocols for in vitro assays using liver microsomes and hepatocytes.

Microsomal Stability Assay

This assay evaluates the metabolism of a compound by liver microsomes, which are rich in phase I metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • Test retinoic acid analog

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test retinoid is prepared in a suitable organic solvent (e.g., DMSO or ethanol).

  • Incubation Mixture: A reaction mixture is prepared containing the test retinoid (at a final concentration typically around 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.

  • Analysis: The concentration of the parent compound in the supernatant is quantified using a validated LC-MS/MS method.[8][9][10] An internal standard is used to ensure analytical accuracy.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both phase I and phase II metabolizing enzymes, providing a more comprehensive assessment of metabolic stability.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Test retinoic acid analog

  • Acetonitrile or other suitable solvent for cell lysis and protein precipitation

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Cell Plating: Cryopreserved hepatocytes are thawed and plated in collagen-coated plates according to the supplier's instructions and allowed to attach.

  • Compound Addition: A solution of the test retinoid in culture medium is added to the hepatocyte monolayer.

  • Incubation: The cells are incubated at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At designated time points, both the cells and the culture medium are collected.

  • Extraction: The cells are lysed, and proteins are precipitated using a cold organic solvent. The solvent also extracts the parent compound and metabolites.

  • Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, the disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.

Visualizing Metabolic Pathways and Workflows

To better illustrate the processes involved in retinoid metabolism and its assessment, the following diagrams have been generated using the DOT language.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_VitA Retinol (B82714) (Vitamin A) Retinol Retinol Retinol_VitA->Retinol Transport Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) Metabolites Inactive Metabolites Retinoic_Acid->Metabolites Hydroxylation (CYP26) RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binding & Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates

Caption: Retinoid signaling pathway and metabolic inactivation.

Metabolic_Stability_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Test_Compound Prepare Test Retinoid Stock Solution Reaction_Mix Combine Test Compound, Microsomes, and Buffer Test_Compound->Reaction_Mix Microsomes Prepare Liver Microsomes and NADPH Regenerating System Microsomes->Reaction_Mix Start_Reaction Initiate Reaction with NADPH at 37°C Reaction_Mix->Start_Reaction Time_Points Collect Samples at Multiple Time Points Start_Reaction->Time_Points Terminate_Reaction Stop Reaction with Cold Acetonitrile Time_Points->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Processing Quantify Parent Compound Concentration LCMS->Data_Processing Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) Data_Processing->Calculation

Caption: Experimental workflow for in vitro microsomal stability assay.

References

Is 5,6-epoxy-13-cis Retinoic acid a significant metabolite of 13-cis retinoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

While technically a metabolite, current scientific evidence suggests that 5,6-epoxy-13-cis retinoic acid is not a significant contributor to the overall metabolic profile of 13-cis-retinoic acid (isotretinoin). The major metabolic pathways involve oxidation to 4-oxo-13-cis-retinoic acid and isomerization to all-trans-retinoic acid, with the 4-oxo metabolite often present in plasma at higher concentrations than the parent drug.

Researchers, scientists, and drug development professionals investigating the pharmacokinetics of isotretinoin (B22099) should focus on the well-established primary metabolites. The available data consistently point to 4-oxo-13-cis-retinoic acid as the most abundant metabolite in vivo.[1][2][3][4] Isomerization to all-trans-retinoic acid is also a crucial metabolic event, as this isomer is biologically active.[5][6] In contrast, quantitative in vivo data for 5,6-epoxy-13-cis retinoic acid remains scarce, suggesting it is a minor metabolic product.

Comparative Analysis of 13-cis-Retinoic Acid Metabolites

The following table summarizes the key metabolites of 13-cis-retinoic acid and highlights the current understanding of their relative significance.

MetaboliteTypical Plasma Concentration Relative to Parent DrugSignificance
4-oxo-13-cis-retinoic acid Higher (often 1-2 times or more)[2]Major Metabolite [1][2][3][4][7]
all-trans-retinoic acid Lower to comparableSignificant Metabolite due to in vivo isomerization and biological activity[5][6]
5,6-epoxy-13-cis retinoic acid Not consistently quantified in vivo; presumed to be lowMinor Metabolite
Glucuronides PresentConjugation products for excretion

Metabolic Pathways of 13-cis-Retinoic Acid

The metabolism of 13-cis-retinoic acid primarily proceeds through two main pathways: oxidation and isomerization. The epoxidation pathway leading to the formation of 5,6-epoxy-13-cis retinoic acid is considered a minor route.

13-cis-Retinoic Acid 13-cis-Retinoic Acid 4-oxo-13-cis-retinoic acid 4-oxo-13-cis-retinoic acid 13-cis-Retinoic Acid->4-oxo-13-cis-retinoic acid Oxidation (Major) all-trans-retinoic acid all-trans-retinoic acid 13-cis-Retinoic Acid->all-trans-retinoic acid Isomerization (Significant) 5,6-epoxy-13-cis retinoic acid 5,6-epoxy-13-cis retinoic acid 13-cis-Retinoic Acid->5,6-epoxy-13-cis retinoic acid Epoxidation (Minor) Glucuronides Glucuronides 4-oxo-13-cis-retinoic acid->Glucuronides Conjugation all-trans-retinoic acid->Glucuronides Conjugation

Caption: Metabolic pathways of 13-cis-retinoic acid.

Experimental Protocols

The quantification of 13-cis-retinoic acid and its metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Sample Preparation: Liquid-Liquid Extraction
  • To a 1 mL plasma sample, add a suitable internal standard.

  • Precipitate proteins by adding 2 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging to separate the layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.

  • Detection: Mass spectrometry (MS) is the preferred method for sensitive and specific quantification. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Precursor and product ions for each analyte and the internal standard are determined by direct infusion of standards.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection SRM/MRM Quantification Quantification MS/MS Detection->Quantification

Caption: Experimental workflow for retinoid analysis.

References

Safety Operating Guide

Proper Disposal of 5,6-Epoxyretinoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 5,6-Epoxyretinoic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

This compound is classified as harmful if swallowed and may damage fertility or the unborn child. Proper handling and disposal are paramount to prevent exposure and environmental contamination.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the first step in safe disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH302Harmful if swallowed
Reproductive ToxicityH360May damage fertility or the unborn child

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.

PPE ItemSpecification
GlovesImpermeable, chemical-resistant
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionNot generally required with proper engineering controls

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure applies to the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect dry, solid this compound waste, including contaminated gloves, absorbent paper, and Kim Wipes, in a designated, clearly labeled hazardous waste container.[1]

    • If disposing of the original reagent chemical, it should be in the manufacturer's container.[1]

    • For other contaminated solids, use a sturdy, leak-proof container with a secure lid.[2]

    • All sharps, such as contaminated pipette tips or broken glass, must be placed in a designated sharps container.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[1] Corks and parafilm are not acceptable closures.[1]

    • The container must be compatible with the solvents used. For instance, do not store strong acids in plastic bottles.

    • Do not mix incompatible waste streams. For example, acids and bases should be stored separately.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • The concentration or amount of the constituent.

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory director.

3. Waste Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure all containers are kept closed except when adding waste.[1]

  • Provide secondary containment for all liquid waste containers to capture any potential leaks or spills.[1] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[1]

  • Segregate incompatible wastes within the SAA. For example, keep flammable materials separate from oxidizers and acids away from caustics.

4. Requesting Waste Pickup:

  • Familiarize yourself with your institution's hazardous waste collection schedule and procedures.

  • Request a hazardous waste collection before the accumulation time or quantity limits are exceeded.[1] Typically, waste must be collected within 90 days of the start date on the label.[1]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Don PPE: Before attempting to clean a minor spill, ensure you are wearing the appropriate personal protective equipment.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[4] For liquid spills, use a chemical spill kit to absorb the material.

  • Cleanup: Carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or Environmental Health & Safety (EH&S) department.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Solid Waste (e.g., contaminated gloves, vials) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (e.g., solutions) E Labeled Liquid Hazardous Waste Container B->E C Sharps (e.g., pipette tips) F Labeled Sharps Container C->F G Designated Satellite Accumulation Area (SAA) D->G E->G F->G H Secondary Containment (for liquids) G->H I Request Waste Pickup (EH&S) G->I J Licensed Hazardous Waste Disposal Facility I->J

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Safety Measures

G cluster_assessment Hazard Assessment cluster_control Control Measures cluster_practice Safe Work Practices cluster_outcome Desired Outcome A Identify Hazards (Reproductive Toxin, Harmful if Swallowed) B Engineering Controls (Fume Hood) A->B C Administrative Controls (SOPs, Training) A->C D Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->D E Proper Handling B->E F Segregated Disposal B->F G Emergency Preparedness B->G C->E C->F C->G D->E D->F D->G H Personnel Safety & Environmental Protection E->H F->H G->H

Caption: Interrelationship of safety protocols for handling this compound.

References

Personal protective equipment for handling 5,6-Epoxyretinoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 5,6-Epoxyretinoic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Summary: this compound should be considered a hazardous material.[1] It is harmful if swallowed, in contact with skin, or inhaled. The compound can cause skin and serious eye irritation.[2] Therefore, adherence to strict safety protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses with side shields or splash-proof goggles.[3]To prevent eye contact which can cause serious irritation. An emergency eye wash station should be readily accessible.[3]
Hand Protection Chemical-resistant gloves.To minimize skin contact.[3][4]
Body Protection Protective clothing, such as a lab coat and long-sleeved clothing.[3][4][5][6]To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area is required.[5][6] If ventilation is inadequate or if there is a risk of inhalation, appropriate respiratory protection should be used.[4]To avoid inhalation, which can be harmful.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.

1. Preparation:

  • Before handling, ensure all safety precautions have been read and understood.[2]

  • Work in a well-ventilated area, such as a chemical fume hood.[5][6]

  • Don all required PPE as specified in the table above.

  • Have an emergency eye wash station readily accessible.[3]

2. Handling:

  • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke when using this product.[2]

  • Keep the container securely sealed when not in use.[5][6]

  • For creating a stock solution, dissolve the solid this compound in a suitable solvent (e.g., chloroform, methanol) that has been purged with an inert gas.

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[4]

  • Contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or sawdust.[3][4] Do not use high-pressure water streams to clean up, as this can scatter the material.[7]

  • Collect the spilled material and absorbent into a suitable, labeled container for disposal.[2]

  • Wash the affected area with soap and water.[4]

4. Disposal Plan:

  • All waste, including the compound itself and any contaminated materials (e.g., gloves, absorbent material), must be disposed of in accordance with federal, state, and local regulations.[3]

  • Dispose of the contents and container at an approved waste disposal plant.[7][8]

  • Contaminated clothing should be laundered separately before reuse.[5]

The following workflow diagram illustrates the key steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Read Safety Precautions prep2 Work in Ventilated Area prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Avoid Personal Contact prep3->handle1 handle2 Keep Container Sealed handle1->handle2 spill1 Contain Spill handle1->spill1 If Spill Occurs disp1 Dispose via Approved Plant handle2->disp1 spill2 Collect Waste spill1->spill2 spill3 Clean Area spill2->spill3 spill3->disp1 disp2 Launder Contaminated Clothing

Caption: A flowchart outlining the safe handling procedure for this compound.

References

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Top-N result to add to graph 6

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Reactant of Route 1
5,6-Epoxyretinoic acid
Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.